CRT0066854
Description
Properties
IUPAC Name |
(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHASZRDWOUMFD-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CRT0066854: A Technical Guide to a Potent and Selective Atypical PKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CRT0066854, a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ. This document consolidates key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.
Introduction
The atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, are crucial regulators of cellular processes, most notably in the establishment and maintenance of cell polarity.[1] Their dysregulation has been implicated in various diseases, particularly in cancer, where they are considered attractive therapeutic targets, especially in Ras-driven tumors.[2] this compound is a thieno[2,3-d]pyrimidine-based compound identified as a potent and selective chemical tool for modulating aPKC activity both in vitro and in cellular contexts.[3]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified across various biochemical and cell-based assays. The following tables summarize these key findings for easy comparison.
| Target | Assay Type | IC50 Value | Reference(s) |
| Full-length PKCι | Biochemical Kinase Assay | 132 nM | [4],,[3] |
| Full-length PKCζ | Biochemical Kinase Assay | 639 nM | [4],,[3] |
| ROCK-II | Biochemical Kinase Assay | 620 nM | [4],,[3] |
| PKCι kinase domain (PKCιk) | Biochemical Kinase Assay | 86 nM | [2] |
| PKCζ kinase domain (PKCζk) | Biochemical Kinase Assay | 450 nM | [2] |
| nPKCϵ | Biochemical Kinase Assay | 7.21 µM | [5] |
| LLGL2 Phosphorylation (HEK-293) | Cell-based Assay | 0.87 µM | [5] |
| A549 Lung Carcinoma Cell Viability | Cell-based Assay | 3.47 µM | [5] |
Table 1: Inhibitory Potency of this compound
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding within the nucleotide-binding pocket of atypical PKCs.[1] Structural analysis from a crystal structure of the human PKCι kinase domain in complex with this compound reveals a unique inhibitory mechanism.[3] The compound's benzyl group displaces a conserved Asn-Phe-Asp (NFD) motif, which is essential for forming a functional ATP-binding pocket.[1][3] This displacement prevents the proper alignment of ATP for catalysis. Furthermore, this compound engages an acidic patch on the kinase surface that is typically used by arginine-rich substrates.[1][3]
Signaling Pathways
Atypical PKCs are central components of the PAR polarity complex, which also includes Par3 and Par6. This complex plays a fundamental role in establishing apical-basal polarity in epithelial cells. Upstream signals, such as the activation of the small GTPase Cdc42, can recruit and activate the PAR complex. Once active, aPKCs phosphorylate downstream substrates to enforce cell polarity. One such critical substrate is Lethal giant larvae 2 (LLGL2). Phosphorylation of LLGL2 by aPKCs regulates its localization and function. This compound, by inhibiting aPKC, prevents the phosphorylation of LLGL2, thereby disrupting these polarity signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a radiometric method for determining the inhibitory potency of this compound against a target kinase.
-
Materials:
-
Purified recombinant aPKC enzyme
-
Kinase-specific substrate peptide (e.g., QKRPSQRSKYL)
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, the substrate peptide, and the diluted this compound or DMSO (vehicle control).
-
Add the purified aPKC enzyme to the mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cell lines, such as A549.
-
Materials:
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
3D Morphogenesis Assay
This assay is used to evaluate the effect of this compound on the ability of epithelial cells (e.g., MDCK cells expressing oncogenic H-Ras) to form organized, polarized structures in a 3D matrix.
-
Materials:
-
MDCK-H-Ras cells
-
Collagen I or Matrigel
-
Complete cell culture medium
-
8-well chamber slides
-
This compound stock solution (in DMSO)
-
Fixation and permeabilization buffers
-
Fluorescent probes for imaging (e.g., DAPI for nuclei, phalloidin for actin)
-
Confocal microscope
-
-
Procedure:
-
Prepare a single-cell suspension of MDCK-H-Ras cells.
-
Mix the cells with the 3D matrix solution (e.g., collagen I) on ice.
-
Dispense the cell-matrix mixture into the wells of an 8-well chamber slide and allow it to solidify at 37°C.
-
Add complete medium containing various concentrations of this compound or DMSO (vehicle control) on top of the gel.
-
Culture the cells for several days (e.g., 6-10 days), replacing the medium every 2-3 days.
-
Fix, permeabilize, and stain the resulting cellular structures (spheroids) with fluorescent probes.
-
Image the spheroids using a confocal microscope and analyze their morphology (e.g., formation of a central lumen, which indicates proper polarization).
-
Conclusion
This compound is a valuable chemical probe for studying the roles of atypical PKCs in cell polarity, proliferation, and oncogenic signaling. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it an important tool for researchers in both basic science and drug discovery. The experimental protocols provided in this guide offer a framework for the further investigation and application of this compound.
References
Unveiling the Selectivity of CRT0066854: A Technical Guide to its Interaction with Atypical PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of CRT0066854, a potent inhibitor of atypical Protein Kinase C (aPKC) isoforms, with a specific focus on its differential activity towards Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ). This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental methodologies for assessing kinase activity, and a visual representation of the relevant signaling pathways, serving as a critical resource for researchers in oncology, cell biology, and drug discovery.
Executive Summary
This compound is a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes, demonstrating preferential inhibition of PKCι over PKCζ. This selectivity is crucial for its utility as a chemical probe to dissect the distinct cellular functions of these two closely related kinases. This guide summarizes the key quantitative data, outlines the experimental protocols used to determine these values, and illustrates the signaling contexts of PKCι and PKCζ.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory activity of this compound against full-length PKCι and PKCζ, as well as their respective kinase domains, has been quantified through the determination of IC50 values. The compound exhibits a clear preference for PKCι, as detailed in the table below.
| Target Kinase | IC50 (nM) | Reference |
| Full-length PKCι | 132 | [1][2] |
| Full-length PKCζ | 639 | [1][2] |
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against PKCι and PKCζ is performed using an in vitro kinase assay. The following protocol is a generalized representation based on standard kinase assay methodologies. For the specific details pertaining to the IC50 values cited, researchers are directed to the primary literature.
Objective:
To quantify the inhibitory potency of this compound against purified PKCι and PKCζ kinases.
Materials:
-
Recombinant full-length human PKCι and PKCζ enzymes
-
Myelin Basic Protein (MBP) as a generic substrate
-
³²P-γ-ATP (radiolabeled ATP)
-
Kinase buffer (e.g., 25 mM Tris/HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound (solubilized in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
A schematic overview of the experimental workflow is provided below:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the respective PKC enzyme (PKCι or PKCζ), and the substrate (MBP).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. A DMSO control (vehicle) is also included.
-
Reaction Initiation: Initiate the kinase reaction by adding ³²P-γ-ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ³²P-γ-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate, which correlates with kinase activity, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways
PKCι and PKCζ are key regulators of numerous cellular processes, including cell polarity, proliferation, and survival. While they share some downstream effectors, they also have distinct roles. The following diagrams illustrate the canonical signaling pathways for each isoform.
PKCι Signaling Pathway
PKCι is frequently implicated in oncogenic signaling and plays a critical role in maintaining cell polarity. It is often activated downstream of growth factor receptors and the RAS oncogene.
PKCζ Signaling Pathway
PKCζ is also involved in cell polarity and proliferation, but it has distinct upstream activators and downstream targets compared to PKCι. It is notably activated by inflammatory signals and cellular stress.
Conclusion
This compound is a valuable research tool for the specific inhibition of atypical PKC isoforms, with a notable selectivity for PKCι over PKCζ. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers aiming to utilize this compound in their studies. The signaling pathway diagrams further contextualize the functional roles of PKCι and PKCζ, aiding in the design and interpretation of experiments aimed at elucidating their distinct and overlapping functions in health and disease. Further investigation into the broader kinome profile of this compound will continue to refine its utility as a selective chemical probe.
References
Biological Pathways Modulated by CRT0066854: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066854 is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). This document provides a comprehensive technical overview of the biological pathways affected by this compound, its mechanism of action, and detailed protocols for key experimental assays. The information presented is intended to serve as a resource for researchers investigating aPKC signaling and the therapeutic potential of its inhibition.
Introduction
The atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, are serine/threonine kinases that play crucial roles in regulating cell polarity, proliferation, and survival.[1] Dysregulation of aPKC signaling is implicated in the pathogenesis of various cancers, making these kinases attractive targets for therapeutic intervention. This compound has emerged as a valuable chemical probe for elucidating the cellular functions of aPKCs and for exploring their potential as drug targets.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of aPKC isoforms.[1] Its primary mechanism involves binding to the ATP-binding pocket of PKCι and PKCζ, thereby preventing the phosphorylation of downstream substrates. Structural studies have revealed that this compound displaces a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase. In addition to its potent activity against aPKCs, this compound also demonstrates inhibitory effects on ROCK-II (Rho-associated coiled-coil containing protein kinase 2).
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro and cell-based assays. The following table summarizes the key IC50 values reported in the literature.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| Full-length PKCι | In vitro kinase | 132 | [2] |
| Full-length PKCζ | In vitro kinase | 639 | [2] |
| ROCK-II | In vitro kinase | 620 | [2] |
| LLGL2 Phosphorylation | Cell-based | 870 | |
| A549 Cell Viability | Cell-based | 3470 |
Core Biological Pathways Affected
Cell Polarity and Morphogenesis
A primary and well-documented effect of this compound is its ability to restore normal cell polarity and morphogenesis in cancer cells, particularly those with Ras-driven mutations. In three-dimensional (3D) cell culture models, oncogenic Ras disrupts the formation of polarized epithelial structures. Treatment with this compound has been shown to reverse this phenotype, leading to the formation of organized, acinar-like structures.[2] This effect is mediated through the inhibition of the PKCι-Par6 signaling complex, which is a key regulator of epithelial cell polarity.
A key downstream effector in this pathway is the tumor suppressor protein LLGL2 (Lethal giant larvae homolog 2). PKCι directly phosphorylates LLGL2, leading to its inactivation and a subsequent loss of cell polarity. By inhibiting PKCι, this compound prevents the phosphorylation of LLGL2, thereby restoring its function and promoting proper epithelial morphogenesis.
References
The Role of CRT0066854 in Re-establishing Cell Polarity and Normalizing Morphogenesis in Oncogene-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The loss of cellular polarity is a hallmark of cancer, contributing to uncontrolled growth and tissue disorganization. Atypical protein kinase C iota (PKCι) has been identified as a key driver in this process, particularly in cancers driven by Ras and ErbB2 oncogenes. CRT0066854, a potent and selective inhibitor of atypical PKC isoenzymes, has emerged as a critical tool for investigating the role of PKCι in cell polarity and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cell polarity and morphogenesis, detailed experimental protocols for its use in 3D cell culture models, and a summary of the key signaling pathways involved.
Introduction: Cell Polarity and the Role of PKCι in Cancer
Normal epithelial tissues are characterized by a highly organized structure maintained by distinct apical-basal and planar cell polarity. This organization is crucial for tissue function and is often disrupted during malignant transformation. The atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are central regulators of cell polarity, forming a complex with Par6 and the small GTPase Cdc42.[1][2] In cancer, particularly those with activating mutations in Ras or overexpression of ErbB2, PKCι activity is often upregulated.[3] This elevated PKCι activity disrupts the normal polarity program, leading to disorganized growth and aberrant morphogenesis, characteristic of dysplasia.[3][4] Therefore, targeted inhibition of PKCι presents a promising strategy to restore normal cellular architecture and impede tumor progression.
This compound: A Selective Inhibitor of Atypical PKCs
This compound is a thieno[2,3-d]pyrimidine-based small molecule that acts as a potent and selective ATP-competitive inhibitor of atypical PKC isoenzymes.[5] Its selectivity for atypical PKCs over other kinase families makes it a valuable tool for dissecting the specific roles of these enzymes in cellular processes.
Mechanism of Action
This compound binds to the ATP-binding pocket of the PKCι kinase domain.[5] Crystallographic studies have revealed that it displaces a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket, preventing the formation of a functional ATP-binding site.[5] This competitive inhibition effectively blocks the kinase activity of PKCι, preventing the phosphorylation of its downstream substrates.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against atypical PKC isoenzymes has been quantified through in vitro kinase assays.
| Kinase Target | IC50 (nM) |
| Full-length PKCι | 132[6] |
| Full-length PKCζ | 639[6] |
| ROCK-II | 620[7] |
Table 1: In vitro inhibitory activity of this compound against various kinases.
This compound Restores Cell Polarity and Morphogenesis in 3D Culture Models
The primary evidence for the role of this compound in restoring normal cell behavior comes from studies using three-dimensional (3D) cultures of Madin-Darby canine kidney (MDCK) epithelial cells. When transformed with the H-Ras oncogene, these cells form large, disorganized spheroids that lack a central lumen, a key feature of polarized epithelial cysts.[3][4]
Quantitative Effects of this compound on Spheroid Polarity and Size
Treatment of H-Ras-transformed MDCK spheroids with this compound leads to a dose-dependent restoration of polarized morphogenesis, characterized by the formation of a proper single apical lumen (PSAL), and a reduction in spheroid size.[4][8]
| This compound Concentration (µM) | Percentage of Spheroids with Proper Single Apical Lumen (PSALs) | Spheroid Size Reduction |
| 0 (DMSO control) | ~5% | N/A |
| 0.2 | ~15% | Not specified |
| 0.5 | ~25% | Not specified |
| 1.2 | ~30% (Maximal effect) | Significant reduction observed[4] |
| 2.0 | Decreased effect (due to cytotoxicity) | Not specified |
Table 2: Dose-dependent effects of this compound on H-Ras-MDCK spheroid polarity and size after 6 days of treatment. Data extracted from Linch et al., 2014.[4][8]
Signaling Pathways Modulated by this compound
The restoration of normal morphogenesis by this compound is a consequence of its ability to modulate the signaling pathways downstream of oncogenic Ras and PKCι.
The Ras-PKCι-Par6-Cdc42 Signaling Axis in Cell Polarity
In normal epithelial cells, the establishment of apical-basal polarity is orchestrated by the PAR protein complex, which includes Par3, Par6, and atypical PKC (PKCι or PKCζ), along with the Rho GTPase Cdc42.[1] This complex localizes to the apical domain and is essential for the formation of tight junctions and the proper organization of the apical and basolateral membranes.
Oncogenic Ras disrupts this pathway by promoting the hyperactivation of PKCι.[3] This leads to the mislocalization of polarity proteins and a breakdown of the normal epithelial architecture.
Downstream Effectors of PKCι
One of the key downstream substrates of PKCι involved in cell polarity is Lethal giant larvae 2 (LLGL2). Phosphorylation of LLGL2 by PKCι is a critical event in the disruption of polarity. This compound has been shown to inhibit the phosphorylation of LLGL2 in a dose-dependent manner, providing a direct biochemical readout of its cellular activity.[5]
Experimental Protocols
The following protocols are based on the methodologies described in the key literature and are intended to serve as a guide for researchers.[4][8]
3D Culture of H-Ras-Transformed MDCK Cells
This protocol describes the embedding of H-Ras-MDCK cells in an extracellular matrix to form spheroids.
Materials:
-
H-Ras-transformed MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (growth factor reduced)
-
8-well chamber slides or 96-well plates
Procedure:
-
Culture H-Ras-MDCK cells in standard 2D culture flasks.
-
Harvest sub-confluent cells using Trypsin-EDTA and resuspend in DMEM/10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of medium to create a concentrated cell suspension.
-
Thaw Matrigel on ice and dilute to the desired concentration (e.g., 50%) with ice-cold serum-free DMEM.
-
Mix the cell suspension with the Matrigel solution to a final cell density of approximately 5 x 103 cells/ml.
-
Dispense 50 µl of the cell/Matrigel mixture into each well of a pre-chilled 8-well chamber slide or 96-well plate.
-
Incubate at 37°C for 30-45 minutes to allow the Matrigel to solidify.
-
Gently add 200 µl of DMEM/10% FBS to each well.
-
Culture the spheroids for 6-10 days, changing the medium every 2 days.
Treatment of Spheroids with this compound
Materials:
-
Established H-Ras-MDCK spheroids in 3D culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMEM/10% FBS
Procedure:
-
Prepare a range of working solutions of this compound in DMEM/10% FBS. A typical final concentration range is 0.2 µM to 2.0 µM. Include a DMSO-only control.
-
At each medium change (every 2 days), replace the old medium with fresh medium containing the appropriate concentration of this compound or DMSO.
-
Continue the treatment for the desired duration, typically 6 days.
Analysis of Spheroid Polarity and Size
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI or Hoechst stain (for nuclei)
-
Confocal microscope
Procedure:
-
Fix the spheroids in 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with fluorescently-labeled phalloidin and a nuclear stain for 1-2 hours.
-
Wash three times with PBS.
-
Image the spheroids using a confocal microscope, acquiring z-stacks to visualize the 3D structure.
-
Quantify the percentage of spheroids with a single, central lumen (Proper Single Apical Lumen - PSAL).
-
Measure the diameter of the spheroids to assess changes in size.
References
- 1. The cell-polarity protein Par6 links Par3 and atypical protein kinase C to Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Polarity Protein Par6 Induces Cell Proliferation and Is Overexpressed in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic H-Ras Reprograms Madin-Darby Canine Kidney (MDCK) Cell-derived Exosomal Proteins Following Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of CRT0066101 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical therapeutic potential of CRT0066101, a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. This document consolidates key findings on its mechanism of action, anti-cancer activities across various cancer types, and detailed experimental protocols to facilitate further research and development.
Core Concepts: CRT0066101 and the Protein Kinase D (PKD) Family
CRT0066101 is a pan-PKD inhibitor with high affinity for all three isoforms: PKD1, PKD2, and PKD3.[1][2] The PKD family plays a crucial role in regulating a multitude of cellular processes that are often dysregulated in cancer, including cell proliferation, survival, migration, and angiogenesis.[3] By inhibiting PKD, CRT0066101 disrupts these oncogenic signaling pathways, leading to anti-tumor effects.
Mechanism of Action
CRT0066101 exerts its anti-cancer effects primarily through the inhibition of PKD, which in turn modulates several downstream signaling pathways. A key target is the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[4][5] Inhibition of PKD by CRT0066101 leads to the suppression of NF-κB activation and the subsequent downregulation of its target genes, such as cyclin D1, survivin, and cIAP-1, which are essential for cancer cell survival and proliferation.[4][6]
Furthermore, CRT0066101 has been shown to induce cell cycle arrest at the G2/M phase, particularly in bladder cancer cells.[7][8] This is achieved by modulating the expression and activity of key cell cycle regulators, including cyclin B1, CDK1, and Cdc25C.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of CRT0066101 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Target | IC50 (nM) | Cancer Type | Reference |
| PKD1 | 1 | - | [1][2][9] |
| PKD2 | 2.5 | - | [1][2][9] |
| PKD3 | 2 | - | [1][2][9] |
| Cell Line | IC50 (µM) | Cancer Type | Reference |
| Panc-1 | 1 | Pancreatic | [10] |
| T24T | 0.33 | Bladder | [7] |
| T24 | 0.48 | Bladder | [7] |
| UMUC1 | 0.48 | Bladder | [7] |
| TCCSUP | 1.43 | Bladder | [7] |
Table 2: In Vivo Efficacy of CRT0066101 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage | Duration | Key Outcomes | Reference |
| Pancreatic | Panc-1 | Nude Mice (Subcutaneous) | 80 mg/kg/day (oral) | 24 days | Significant tumor growth abrogation. Peak tumor concentration of 12 µM reached within 2 hours. | [6][11] |
| Pancreatic | Panc-1 | Nude Mice (Orthotopic) | 80 mg/kg/day (oral) | 21 days | Potent blockade of tumor growth. Reduced Ki-67 proliferation index (p<0.01). Increased TUNEL-positive apoptotic cells (p<0.05). | [4][6][11] |
| Bladder | UMUC1 | Nude Mice (Flank) | Not specified | Not specified | Significant blockade of tumor growth. | [7][8] |
| Colorectal | HCT116 | Nude Mice | Daily administration | Not specified | Significant inhibition of xenograft growth. | [1] |
| Breast (ER-negative) | Not specified | Not specified | Not specified | Not specified | Decreased growth and metastasis of primary tumors. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on CRT0066101.
Cell Viability and Proliferation Assays
4.1.1. BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Cancer cell lines (e.g., Panc-1)
-
96-well cell culture plates
-
Complete culture medium
-
CRT0066101
-
BrdU Labeling Reagent (10X)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of CRT0066101 (e.g., 0.1 to 10 µM) for 24-72 hours.
-
Add 10 µL of 10X BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.[9][12]
-
Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[9]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Apoptosis Assay
4.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This method detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Cancer cells grown on chamber slides or coverslips
-
CRT0066101
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and FITC-dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on chamber slides and treat with CRT0066101 for the desired time.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified, dark chamber.[13][14]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash three times with PBS.
-
Mount the slides and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Materials:
-
Cancer cell lysates (treated and untreated with CRT0066101)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKD, anti-PKD, anti-NF-κB p65, anti-Cyclin D1, anti-Survivin, anti-cIAP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CRT0066101 in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., Panc-1)
-
Matrigel (optional)
-
CRT0066101
-
Vehicle control (e.g., 5% dextrose)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[11]
-
Monitor tumor growth regularly using calipers or bioluminescence imaging.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CRT0066101 orally (e.g., 80 mg/kg/day) to the treatment group and the vehicle to the control group.[4][6][11]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL, western blotting for protein expression).
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanism of action of CRT0066101.
Experimental Workflow: In Vitro Analysis
Caption: In Vitro Experimental Workflow.
Experimental Workflow: In Vivo Analysis
Caption: In Vivo Xenograft Study Workflow.
Translational Perspective and Future Directions
Despite the promising preclinical data, CRT0066101 has not yet progressed to clinical trials.[2][16] The primary challenges include the fact that it is a pan-PKD inhibitor, and the different PKD isoforms may have distinct or even opposing roles in various cellular contexts.[2] The development of isoform-specific PKD inhibitors is a critical next step to enhance therapeutic specificity and minimize potential off-target effects.
Future research should focus on:
-
Developing isoform-specific PKD inhibitors: This will allow for a more precise dissection of the role of each PKD isoform in cancer and potentially lead to more effective and less toxic therapies.
-
Investigating combination therapies: Combining CRT0066101 or future isoform-specific inhibitors with other targeted agents or standard chemotherapy could lead to synergistic anti-tumor effects and overcome potential resistance mechanisms.
-
Identifying predictive biomarkers: Discovering biomarkers that can predict which patients are most likely to respond to PKD inhibition will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. Clinical trials of promising re-purposed drugs for ADPKD – Can-SOLVE CKD Network [cansolveckd.ca]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Clinical Trials in Autosomal Dominant Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pkdcure.org [pkdcure.org]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ras-Dependent Tumors with CRT0066854: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and conceptual frameworks for investigating the therapeutic potential of CRT0066854, a potent and selective inhibitor of atypical protein kinase C (aPKC) isoforms, in the context of Ras-dependent tumors. Given that direct targeting of RAS has proven challenging, exploring downstream effector pathways, such as the one involving aPKC, presents a promising alternative strategy.
Introduction to this compound and its Target: Atypical PKC
This compound is a small molecule inhibitor that selectively targets the atypical PKC isoenzymes, namely PKCι (protein kinase C iota) and PKCζ (protein kinase C zeta).[1][2][3] These kinases are crucial downstream effectors in signaling pathways initiated by the Ras family of small GTPases.[3] Oncogenic mutations in RAS genes, particularly KRAS, are prevalent in a wide range of human cancers, including pancreatic, colorectal, and lung adenocarcinomas, making the RAS signaling network a prime target for therapeutic intervention.[4][5][6]
The aPKC isoforms play a critical role in the regulation of cell polarity, proliferation, and survival.[2][7] In Ras-driven cancers, aPKCs are often hyperactivated and contribute to the malignant phenotype by disrupting cell polarity and promoting anchorage-independent growth.[7][8] this compound acts as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of aPKCs and thereby blocking their kinase activity.[2]
Quantitative Data Summary
While comprehensive public data on this compound across a wide range of Ras-dependent cancer cell lines is limited, this section provides a template for organizing and presenting key quantitative findings from preclinical studies. Researchers investigating this compound should aim to generate similar datasets to evaluate its efficacy and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Source |
| PKCι (full-length) | 132 | [1][3] |
| PKCζ (full-length) | 639 | [1][3] |
| ROCK-II | 620 | [1][3] |
Table 2: Cellular Potency of this compound in Ras-Mutant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Ras Mutation | Growth Inhibition IC50 (µM) |
| A549 | Lung Adenocarcinoma | KRAS G12S | Data to be generated |
| HCT116 | Colorectal Carcinoma | KRAS G13D | Data to be generated |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | Data to be generated |
| SW620 | Colorectal Adenocarcinoma | KRAS G12V | Data to be generated |
Table 3: Effect of this compound on Anchorage-Independent Growth (Hypothetical Data)
| Cell Line | Ras Mutation | This compound Conc. (µM) | Colony Formation Inhibition (%) |
| A549 | KRAS G12S | 1 | Data to be generated |
| A549 | KRAS G12S | 5 | Data to be generated |
| HCT116 | KRAS G13D | 1 | Data to be generated |
| HCT116 | KRAS G13D | 5 | Data to be generated |
Table 4: In Vivo Efficacy of this compound in a Ras-Mutant Xenograft Model (Hypothetical Data)
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| A549 (subcutaneous) | Vehicle | - | 0 |
| A549 (subcutaneous) | This compound | 50 mg/kg, oral, daily | Data to be generated |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the investigation of this compound is crucial for a clear understanding of its mechanism of action and the experimental strategy.
The Ras-aPKC-Lgl Signaling Pathway
Oncogenic Ras activates aPKC, which in turn phosphorylates downstream substrates, including the cell polarity protein Lethal giant larvae (Lgl). Phosphorylation of Lgl by aPKC disrupts its tumor-suppressive functions, leading to loss of cell polarity and enhanced cell proliferation. This compound, by inhibiting aPKC, is expected to restore Lgl function and thereby suppress the malignant phenotype.
Preclinical Evaluation Workflow for this compound
A systematic workflow is essential for the preclinical evaluation of this compound. This involves a series of in vitro and in vivo experiments to determine its efficacy, mechanism of action, and potential as a therapeutic agent.
Detailed Experimental Protocols
This section provides detailed, adaptable protocols for the key experiments outlined in the workflow. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
aPKC In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of PKCι and PKCζ.
Materials:
-
Recombinant human PKCι and PKCζ enzymes
-
Myelin basic protein (MBP) or a specific peptide substrate
-
This compound
-
[γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper or materials for ELISA/Western blot
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the aPKC enzyme, and the substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 0.75% phosphoric acid.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of Ras-dependent cancer cell lines.
Materials:
-
Ras-mutant cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus an indicator of viable cells.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Soft Agar Colony Formation Assay
Objective: To evaluate the effect of this compound on the anchorage-independent growth of Ras-dependent cancer cells, a hallmark of transformation.[1][2][9][10][11]
Materials:
-
Ras-mutant cancer cell lines
-
Complete cell culture medium
-
Agar
-
6-well plates
-
This compound
-
Crystal violet solution
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[12]
-
Resuspend a single-cell suspension of the cancer cells in complete medium containing 0.3% agar and the desired concentration of this compound or DMSO.
-
Overlay the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with medium containing the respective treatments every 3-4 days.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition relative to the DMSO-treated control.
Western Blot Analysis of Phospho-Lgl
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Lgl, a direct substrate of aPKC.[13][14][15]
Materials:
-
Ras-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lgl, anti-total-Lgl, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-Lgl overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total Lgl and β-actin to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of phospho-Lgl.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of Ras-dependent cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Ras-mutant cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition for the treated group compared to the control group.
Conclusion
The investigation of this compound as a therapeutic agent for Ras-dependent tumors requires a systematic and multi-faceted approach. This guide provides a foundational framework, including essential background information, data presentation templates, signaling pathway and workflow visualizations, and detailed experimental protocols. By following these guidelines and adapting them to specific research questions, scientists can effectively evaluate the preclinical potential of this compound and contribute to the development of novel therapies for this challenging class of cancers.
References
- 1. Protein kinase C δ is a downstream effector of oncogenic K-ras in lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. mdpi.com [mdpi.com]
- 6. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase Cδ is a downstream effector of oncogenic KRAS in lung tumors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nacalai.com [nacalai.com]
- 14. ptglab.com [ptglab.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to CRT0066854: A Chemical Tool for Modulating Atypical Protein Kinase C (aPKC) Activity
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms. It details the compound's mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.
Introduction to Atypical Protein Kinase C (aPKC)
The Protein Kinase C (PKC) family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways. This family is broadly categorized into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). The aPKC subfamily, which includes the isoforms PKCι and PKCζ, is distinguished by its unique regulatory domains. Unlike other PKC isoforms, aPKCs do not require calcium or diacylglycerol for activation.[1] They are central regulators of cellular processes such as cell polarity, proliferation, and survival.[2][3] Dysregulation of aPKC signaling has been implicated in the development and progression of various cancers, particularly Ras-driven tumors, making these isoforms attractive targets for therapeutic intervention.[2]
This compound: A Selective aPKC Inhibitor
This compound is a thieno[2,3-d]pyrimidine-based small molecule that acts as a potent and selective ATP-competitive inhibitor of aPKC isoenzymes.[4] Its development provides a valuable chemical tool for the specific interrogation of aPKC function in both in vitro and cellular contexts.[2]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of aPKC.[2] Its mechanism involves mimicking both ATP and a key side chain within the nucleotide-binding cleft.[2] Specifically, a benzyl group on the this compound molecule displaces a critical Asn-Phe-Asp (NFD) motif that is integral to the adenosine-binding pocket.[2][5] This action prevents the formation of a functional ATP-binding site, thereby inhibiting the kinase activity of aPKC.[2]
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The following tables summarize the available data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Form | IC50 (nM) | Reference |
| PKCι | Full-Length | 132 | [5][6][7] |
| PKCι | Kinase Domain | 86 | [2] |
| PKCζ | Full-Length | 639 | [5][6][7] |
| PKCζ | Kinase Domain | 450 | [2] |
| ROCK-II | Kinase Domain | 620 | [5][6][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Reference |
| A549 (Lung Carcinoma) | Viability Assay | IC50 = 3.47 µM | 3.47 µM | [7] |
| HeLa | Colony Formation | 65% decrease | 1 µM | [7] |
| H-Ras Spheroids | Polarized Morphogenesis | Restoration of polarized morphogenesis | 0.2-1.2 µM | [5][6] |
| MDCK | Lumen Formation | Impaired lumen formation | Not Specified | [7] |
| NRK-49F | Wound Healing Assay | Impeded directed migration | Not Specified | [7] |
| HEK293 | LLGL2 Phosphorylation | Decreased phosphorylation | Not Specified | [7] |
aPKC Signaling Pathways Modulated by this compound
Atypical PKCs are key nodes in signaling networks that control cell polarity and oncogenesis. This compound, by inhibiting aPKC, can modulate these pathways.
Cell Polarity Pathway
aPKC isoforms are essential components of the PAR complex (PAR3/PAR6/aPKC), which establishes and maintains apico-basal polarity in epithelial cells.[8] Inhibition of aPKC by this compound disrupts this process, leading to defects in polarized morphogenesis and lumen formation.[5][7] A key downstream substrate in this pathway is Lethal Giant Larvae 2 (LLGL2), whose phosphorylation is inhibited by this compound.[2][4][7]
Oncogenic Signaling Pathways
In cancer, aPKC can act as an oncogene. For instance, the aPKC-ι/Par6 complex can activate the Rac-Pak-Mek-Erk signaling cascade, promoting tumor growth and invasion.[9] Furthermore, aPKC activity has been linked to the activation of NF-κB and STAT3 signaling, contributing to proliferation and tumor progression.[3] aPKC has also been shown to activate Hedgehog (HH) signaling by phosphorylating the transcription factor GLI1.[10]
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.
Objective: To measure the concentration-dependent inhibition of aPKC kinase activity by this compound.
Materials:
-
Purified recombinant full-length or kinase domain of PKCι or PKCζ.
-
Kinase substrate (e.g., a specific peptide like Crosstide).
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
10% Phosphoric acid.
-
P81 phosphocellulose paper.
-
Scintillation counter and scintillation fluid.
-
This compound stock solution in DMSO.
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, combine the purified aPKC enzyme with the diluted this compound or DMSO (vehicle control). Allow a pre-incubation period of 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding a master mix containing the kinase substrate and [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively (e.g., 3-4 times for 10 minutes each) in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity relative to the vehicle control for each this compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Assay: Colony Formation
This assay assesses the effect of a compound on the ability of single cells to proliferate and form colonies.
Objective: To evaluate the cytostatic or cytotoxic effects of this compound on cancer cells.
Materials:
-
HeLa cells (or other suitable cancer cell line).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
6-well tissue culture plates.
-
This compound stock solution in DMSO.
-
Fixing solution (e.g., 100% Methanol).
-
Staining solution (e.g., 0.5% Crystal Violet in 25% Methanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂. The medium can be replaced every 3-4 days if necessary.
-
Fixation: After the incubation period, when visible colonies have formed in the control wells, carefully remove the medium and wash the wells with PBS. Add the fixing solution and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and add the crystal violet staining solution. Incubate for 10-20 minutes.
-
Washing and Drying: Remove the staining solution and carefully wash the wells with water until the background is clear. Allow the plates to air dry.
-
Colony Counting: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Normalize the number of colonies in the treated wells to the vehicle control wells to determine the percentage of inhibition of colony formation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of atypical PKC isoforms. Its ability to specifically target PKCι and PKCζ makes it an invaluable tool for dissecting the complex roles of these kinases in cell polarity, signaling, and cancer biology. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to utilize this compound in their investigations into aPKC function and as a potential starting point for the development of novel therapeutics.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Molecular control of atypical Protein Kinase C: tipping the balance between self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Unraveling the Molecular Interaction: A Technical Guide to CRT0066854's Engagement with the Adenosine-Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular interactions between the potent and selective atypical protein kinase C (aPKC) inhibitor, CRT0066854, and the adenosine-binding pocket of its target kinases. Understanding this interaction is crucial for the rational design of next-generation inhibitors and for elucidating the downstream cellular consequences of aPKC inhibition.
Core Interaction: Mimicry and Displacement in the Adenosine-Binding Pocket
This compound acts as an ATP-competitive inhibitor, directly targeting the nucleotide-binding pocket of atypical PKC isoenzymes, primarily PKCι and PKCζ.[1][2] Its mechanism of action is sophisticated, involving the mimicry of both ATP and a key amino acid side chain that constitutes part of the nucleotide-binding cleft.[1] A pivotal aspect of its inhibitory function is the displacement of a crucial Asn-Phe-Asp (NFD) motif, which is integral to the adenosine-binding pocket.[1][3][4][5][6] By displacing this motif, this compound effectively prevents the formation of a functional ATP-binding pocket, thereby inhibiting kinase activity.[1] Furthermore, the inhibitor engages an acidic patch within the binding site that is normally utilized by arginine-rich PKC substrates.[1][3][4][5][6]
Quantitative Analysis of Binding Affinity
The inhibitory potency of this compound has been quantified against several kinases, demonstrating its selectivity for atypical PKC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Full-length PKCι | 132[2][3][4][7][8] |
| PKCι (kinase domain) | 86[1] |
| Full-length PKCζ | 639[2][3][4][7][8] |
| PKCζ (kinase domain) | 450[1] |
| ROCK-II | 620[3][4][7] |
Experimental Protocols
The determination of the binding affinity and mechanism of action of this compound involves a combination of biochemical assays and structural biology techniques. While specific, detailed protocols are often proprietary or found within supplementary materials of primary research articles, the general methodologies are outlined below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A standard method to determine the IC50 values is a radiometric filter-binding assay or a fluorescence-based assay.
-
Reagents: Recombinant full-length or kinase domain of the target protein (e.g., PKCι, PKCζ), substrate peptide (e.g., a generic PKC substrate or a specific substrate like LLGL2), [γ-³²P]ATP or unlabeled ATP, this compound at various concentrations, kinase buffer, and stop solution.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated in the kinase buffer.
-
The reaction is initiated by the addition of ATP (radiolabeled or unlabeled, depending on the detection method).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
For radiometric assays, the reaction mixture is spotted onto a phosphocellulose filter paper, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
For fluorescence-based assays, the change in fluorescence upon substrate phosphorylation is measured.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography
To elucidate the precise binding mode of this compound, X-ray crystallography is employed.
-
Protein Expression and Purification: The kinase domain of the target protein (e.g., human PKCι) is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
-
Crystallization: The purified kinase domain is co-crystallized with this compound. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the three-dimensional electron density map of the protein-inhibitor complex. A molecular model is built into the electron density map and refined to yield the final crystal structure. This structure reveals the detailed atomic interactions between this compound and the amino acid residues in the adenosine-binding pocket.[5][6]
Visualizing the Molecular and Cellular Impact
The following diagrams illustrate the signaling pathway affected by this compound and a generalized workflow for characterizing its interaction with the target kinase.
Caption: this compound inhibits aPKC, preventing LLGL2 phosphorylation and affecting cell polarity.
Caption: Workflow for determining this compound's binding affinity and structural interaction.
Downstream Cellular Consequences
The inhibition of aPKC by this compound leads to discernible cellular effects. One key downstream event is the inhibition of the phosphorylation of Lethal giant larvae 2 (LLGL2), a protein involved in regulating cell polarity.[1][5][6] By preventing LLGL2 phosphorylation, this compound can restore polarized morphogenesis in dysplastic spheroids, highlighting its potential as a chemical tool to modulate aPKC activity in both in vitro and in vivo settings.[3][4][5] These phenotypic effects underscore the importance of the potent and selective inhibition achieved through its unique interaction with the adenosine-binding pocket.[1]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. This compound | aPKC inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to the Effects of CRT0066854 on LLGL2 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed overview of the mechanism of action of CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, with a specific focus on its effects on the phosphorylation of the cell polarity protein Lethal Giant Larvae 2 (LLGL2). This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: this compound and the aPKC-LLGL2 Signaling Axis
This compound is a small molecule inhibitor targeting the atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, which are key regulators of cell polarity, proliferation, and survival.[1] These kinases are often dysregulated in cancer, making them attractive therapeutic targets. One of the critical downstream substrates of aPKC is Lethal Giant Larvae 2 (LLGL2), a scaffold protein that plays a pivotal role in establishing and maintaining apical-basal cell polarity.[1]
The phosphorylation of LLGL2 by aPKC is a crucial event that regulates its subcellular localization and function.[2][3] In an unphosphorylated state, LLGL2 is part of a protein complex at the basolateral cortex of epithelial cells. Upon phosphorylation by aPKC at the apical domain, LLGL2 is released from the cortex into the cytoplasm, a necessary step for the proper establishment of distinct apical and basolateral membrane domains.[2][3] this compound, by inhibiting aPKC, prevents this phosphorylation event, thereby stabilizing LLGL2 at the cell cortex and impacting cell polarity processes.[1]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against several kinases, demonstrating selectivity for atypical PKCs. Furthermore, its efficacy in a cellular context has been quantified by measuring the inhibition of LLGL2 phosphorylation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Source |
| PKCι (full-length) | 132 | [1][4][5] |
| PKCζ (full-length) | 639 | [1][4][5] |
| ROCK-II | 620 | [1][4] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) | Source |
| LLGL2 Phosphorylation | HEK293 | 0.87 | [4] |
| A549 Cell Viability | A549 | 3.47 | [1][4] |
The cellular IC₅₀ for LLGL2 phosphorylation indicates the concentration of this compound required to reduce the phosphorylation of LLGL2 by 50% in HEK293 cells.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway involving aPKC and LLGL2, and the point of intervention for this compound.
Caption: aPKC-mediated phosphorylation of LLGL2 and its inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies used to establish the effect of this compound on LLGL2 phosphorylation.
This protocol is for the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection for the expression of PKCι and LLGL2.
-
Cell Maintenance:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Transient Transfection (for co-expression of PKCι and LLGL2):
-
Plate HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection mix using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Co-transfect plasmids encoding human PKCι and LLGL2.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
Replace the medium with fresh, complete growth medium and incubate for 24-48 hours to allow for protein expression before proceeding with inhibitor treatment.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 10 µM). Include a DMSO-only vehicle control.
-
-
Treatment:
-
Aspirate the medium from the transfected HEK293 cells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the cells.
-
Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for subsequent analysis.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated LLGL2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total LLGL2 and/or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The effect of this compound is determined by the ratio of phosphorylated LLGL2 to total LLGL2.
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the key steps in the experimental protocol to assess the effect of this compound on LLGL2 phosphorylation.
Caption: Workflow for assessing this compound's effect on LLGL2 phosphorylation.
References
Methodological & Application
Application Notes and Protocols: CRT0066854 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta), as well as Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3] As an ATP-competitive inhibitor, this compound functions by displacing a critical Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases.[4] This document provides detailed protocols for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against its target kinases.
Target Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against several key kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Full-length PKCι | 132[1][2][3] |
| PKCι (kinase domain) | 86[4] |
| Full-length PKCζ | 639[1][2][3] |
| PKCζ (kinase domain) | 450[4] |
| ROCK-II | 620[1][2] |
Signaling Pathway
Atypical PKC isoforms are crucial regulators of cell polarity, and their activity is linked to the phosphorylation of substrates such as Lethal giant larvae 2 (LLGL2).[3][4] Inhibition of aPKC by this compound has been shown to decrease the phosphorylation of LLGL2.[4][5] The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of aPKC-mediated phosphorylation and its inhibition by this compound.
Experimental Protocols
This section details a protocol for an in vitro kinase assay to determine the potency of this compound. A non-radioactive, luminescence-based ADP-Glo™ Kinase Assay is described here, as it offers a robust and high-throughput compatible method.
Materials and Reagents
-
Kinases: Recombinant full-length human PKCι, PKCζ, or ROCK-II.
-
Substrates:
-
Inhibitor: this compound.
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kinase assay kit).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Buffer (Example for aPKC/ROCK-II): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
-
Multiwell Plates: White, opaque 384-well plates suitable for luminescence readings.
-
Plate Reader: Luminometer.
Experimental Workflow
The overall workflow for the in vitro kinase assay is illustrated below.
Caption: Workflow for the this compound in vitro kinase assay using the ADP-Glo™ system.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in kinase buffer.
-
Dilute the recombinant kinase (PKCι, PKCζ, or ROCK-II) to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration is typically at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linearity.
-
-
Luminescence Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition can be calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can then be determined by fitting the data to a dose-response curve.
Alternative Protocol: Radioactive Kinase Assay
For a more traditional approach, a radioactive kinase assay using [γ-³²P]ATP can be performed.
Materials and Reagents
-
Kinases and Substrates: As listed above.
-
[γ-³²P]ATP: Radiolabeled ATP.
-
Kinase Buffer: As described above.
-
Stop Solution: Phosphoric acid (e.g., 0.75%).
-
Separation Medium: P81 phosphocellulose paper or similar.
-
Scintillation Counter.
Brief Protocol
-
Set up the kinase reaction as described above, but use a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate kinase activity based on the amount of incorporated ³²P and determine the inhibitory effect of this compound.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 5. Radioactive in vitro kinase assay [bio-protocol.org]
- 6. PKC zeta Kinase Enzyme System [promega.com]
- 7. PKC iota Kinase Enzyme System [promega.kr]
- 8. ROCK2 [2-543] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assays Using CRT0066854
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, in various cell-based assays. The information herein is intended to guide researchers in investigating the cellular functions of aPKCs and the therapeutic potential of their inhibition.
Introduction
This compound is a selective, ATP-competitive inhibitor of aPKC isoforms, primarily targeting Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ).[1][2] These kinases are crucial regulators of cell polarity, proliferation, and survival, and their aberrant activity is implicated in cancer development and progression.[3] this compound serves as a valuable chemical tool to dissect the signaling pathways governed by aPKCs and to evaluate the consequences of their inhibition in cellular models.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of aPKCs. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades mediated by these kinases. The primary molecular targets of this compound are PKCι and PKCζ.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against its primary kinase targets and its effects on the viability of a cancer cell line.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| PKCι (full-length) | 132 |
| PKCζ (full-length) | 639 |
| ROCK-II | 620 |
Data sourced from multiple references.[1][2]
Table 2: Cell Viability Inhibition
| Cell Line | Assay Type | IC50 (µM) |
| A549 (Lung Carcinoma) | Cell Viability | 3.47 |
Signaling Pathway Overview
This compound primarily impacts signaling pathways regulated by aPKCs, which are central to maintaining cellular polarity and promoting cell survival and proliferation. A key downstream effector of aPKC is Lethal Giant Larvae 2 (LLGL2), a tumor suppressor protein whose phosphorylation by aPKC is inhibited by this compound.
Figure 1: Simplified signaling pathway of aPKC and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the effects of this compound.
A549 Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of A549 human lung carcinoma cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Figure 2: Workflow for the A549 cell viability MTT assay.
HeLa Cell Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 500 cells per well in 6-well plates.
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Gently wash with water and let the plates air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
-
Figure 3: Workflow for the HeLa cell colony formation assay.
MDCK Cell 3D Morphogenesis Assay
This assay evaluates the ability of this compound to restore polarized morphogenesis in oncogene-transformed Madin-Darby Canine Kidney (MDCK) cells grown in a 3D matrix.
Materials:
-
MDCK cells (e.g., H-Ras transformed)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel or Collagen I
-
8-well chamber slides
-
This compound
-
Paraformaldehyde (PFA)
-
Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Confocal microscope
Protocol:
-
Cell Suspension in Matrix:
-
Thaw Matrigel or prepare Collagen I on ice.
-
Trypsinize MDCK cells and resuspend them in ice-cold medium.
-
Mix the cell suspension with the matrix solution to a final cell concentration of 2 x 10⁴ cells/mL.
-
-
Plating and Solidification:
-
Dispense 50 µL of the cell-matrix mixture into each well of a pre-chilled 8-well chamber slide.
-
Incubate at 37°C for 30 minutes to allow the matrix to solidify.
-
-
Compound Treatment and Culture:
-
Carefully add 200 µL of culture medium containing different concentrations of this compound (e.g., 0.2 µM to 2 µM) or vehicle control to each well.
-
Culture for 6-10 days, replacing the medium with fresh treatment every 2-3 days.
-
-
Fixation and Staining:
-
Carefully remove the medium and fix the 3D cultures with 4% PFA for 20 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Stain with fluorescently-labeled Phalloidin and DAPI.
-
-
Imaging and Analysis:
-
Image the spheroids using a confocal microscope.
-
Assess the morphology of the spheroids, looking for the formation of a central lumen and polarized epithelial structures. Quantify the percentage of spheroids with normal, polarized morphology.
-
Figure 4: Workflow for the MDCK cell 3D morphogenesis assay.
NRK Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on the directed migration of Normal Rat Kidney (NRK) cells.
Materials:
-
NRK cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
24-well plates
-
P200 pipette tip or a wound-making tool
-
This compound
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer:
-
Seed NRK cells in 24-well plates and grow them to full confluency.
-
-
Create the "Wound":
-
Using a sterile P200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control.
-
-
Imaging and Monitoring:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Figure 5: Workflow for the NRK cell migration (wound healing) assay.
LLGL2 Phosphorylation Assay (Western Blot)
This protocol is to determine if this compound inhibits the phosphorylation of LLGL2 in cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-LLGL2 (specific for the aPKC phosphorylation site), anti-total-LLGL2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate HEK293 cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-LLGL2, total LLGL2, and GAPDH.
-
Normalize the phospho-LLGL2 signal to total LLGL2 and then to the loading control.
-
Compare the levels of phosphorylated LLGL2 in treated versus control samples.
-
Figure 6: Workflow for the LLGL2 phosphorylation western blot assay.
References
Optimal Concentration of CRT0066854 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1] It also exhibits inhibitory activity against ROCK-II (Rho-associated coiled-coil containing protein kinase 2).[1] As a competitive ATP inhibitor, this compound effectively blocks the catalytic activity of these kinases, which are crucial regulators of cell polarity, proliferation, and migration. Dysregulation of aPKC signaling is implicated in the development and progression of various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for determining the optimal concentration of this compound for various cell culture experiments.
Mechanism of Action and Signaling Pathway
Atypical PKCs are key downstream effectors of several oncogenic signaling pathways initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and ErbB2, as well as cytokine receptors like the Transforming Growth Factor-β (TGF-β) receptor. Upon activation by upstream signals, aPKCs, in complex with the PAR6 scaffolding protein, can activate downstream effectors like the small GTPase Rac1. This signaling cascade plays a significant role in regulating the actin cytoskeleton, cell-cell junctions, and transcriptional programs that drive cell proliferation, invasion, and metastasis. This compound exerts its effects by binding to the ATP-binding pocket of PKCι and PKCζ, preventing their kinase activity and thereby inhibiting these downstream cellular processes.
Quantitative Data Summary
The optimal concentration of this compound is cell-type dependent. The following tables summarize the inhibitory concentrations (IC50) of this compound against its target kinases and its effect on the viability of various cancer cell lines.
Table 1: IC50 Values for Target Kinases
| Target Kinase | IC50 (nM) |
| PKCι | 132[1] |
| PKCζ | 639[1] |
| ROCK-II | 620[1] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration (µM) | Notes |
| H-Ras transformed spheroids | Morphogenesis | 0.2 - 1.2[1] | Restores polarized morphogenesis.[1] |
| A549 (Lung Carcinoma) | Cell Viability | 3.47 (IC50) | |
| HeLa (Cervical Cancer) | Colony Formation | 1.0 | |
| Huh-7 (Hepatocellular Carcinoma) | Cell Viability (GI50) | 3.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A critical first step for any in vitro experiment is the correct preparation of the inhibitor stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound powder needed. The molecular weight of this compound is 415.56 g/mol .
-
Dissolution: In a sterile environment, dissolve the weighed this compound powder in the appropriate volume of 100% DMSO. Vortex briefly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 µM, 1 µM, and 2 µM) or a vehicle control (DMSO).
-
Image Acquisition (Time 0): Immediately after treatment, capture images of the scratch at defined locations in each well using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area. Compare the rate of migration between the treated and control groups.
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell seeding density, drug concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.
References
CRT0066854 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 is a potent and selective inhibitor of atypical protein kinase C (aPKC) isoforms, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta), with IC50 values of 132 nM and 639 nM, respectively. It also demonstrates inhibitory activity against Rho-associated kinase II (ROCK2) with an IC50 of 620 nM. This compound has been utilized in a variety of in vitro studies to investigate cellular processes such as proliferation, colony formation, and morphogenesis. These application notes provide detailed information on the solubility, preparation, and experimental protocols for the effective use of this compound in research settings.
Physicochemical Properties and Solubility
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. The solubility of this compound can vary depending on its form (free base or hydrochloride salt) and the solvent used.
Table 1: Solubility of this compound
| Form | Solvent | Solubility | Source |
| This compound (Free Base) | DMSO | 30 mg/mL | [1] |
| This compound (Free Base) | DMSO (with ultrasonic) | 50 mg/mL | |
| This compound hydrochloride | Water | 48.85 mg/mL (100 mM) | |
| This compound hydrochloride | DMSO | 48.85 mg/mL (100 mM) |
Storage and Stability:
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[2]
Signaling Pathways
This compound primarily targets the PKCι and ROCK2 signaling pathways, which are implicated in various cellular functions including cell polarity, proliferation, and migration.
Caption: PKCι signaling pathway targeted by this compound.
Caption: ROCK2 signaling pathway also inhibited by this compound.
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments using this compound.
In Vitro Experimental Workflow
Caption: General workflow for in vitro experiments with this compound.
Preparation of this compound Stock Solution
-
For In Vitro Experiments:
-
To prepare a 10 mM stock solution of this compound (free base, MW: 415.56 g/mol ), weigh 4.16 mg of the compound and dissolve it in 1 mL of DMSO.
-
To prepare a 10 mM stock solution of this compound hydrochloride (MW: 488.48 g/mol ), weigh 4.88 mg of the compound and dissolve it in 1 mL of DMSO or water.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
For In Vivo Experiments:
-
Due to the limited aqueous solubility of the free base, specific formulations are required for in vivo administration. A suggested formulation is as follows:
-
Prepare a 25 mg/mL stock solution in DMSO.
-
For a final formulation, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[2]
-
-
Always prepare fresh for each experiment.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) and incubate overnight. If using MTS, the formazan product is soluble and the absorbance can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Colony Formation Assay (Soft Agar)
This assay assesses anchorage-independent growth, a hallmark of transformation.
-
Base Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension: Prepare a single-cell suspension of the desired cells (e.g., HeLa).
-
Top Agar Layer: Mix the cell suspension with a 0.35% agar solution in complete growth medium to a final cell density of 5,000-10,000 cells/well.
-
Plating: Carefully layer 1 mL of the cell-agar mixture on top of the solidified base layer.
-
Treatment: After the top layer has solidified, add 1 mL of complete growth medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plates for 2-3 weeks, replacing the top medium with fresh medium containing the inhibitor every 2-3 days.
-
Staining and Counting: After colonies have formed, stain them with 0.005% crystal violet for 1 hour. Wash the plates with PBS and count the number of colonies using a microscope.
3D Morphogenesis Assay (MDCK Lumen Formation)
This assay evaluates the ability of epithelial cells to form polarized, hollow structures.
-
Coating: Coat the wells of a chamber slide or a 96-well plate with a thin layer of Matrigel™ and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Resuspend single MDCK cells in complete growth medium containing 2% Matrigel™ at a density of 2,500 cells/mL.
-
Plating: Add the cell suspension to the Matrigel™-coated wells.
-
Treatment: Add this compound or vehicle control to the medium at the desired concentration.
-
Incubation: Incubate for 10-14 days, replacing the medium with fresh medium and inhibitor every 2-3 days.
-
Analysis: Analyze lumen formation using phase-contrast or confocal microscopy after staining for polarity markers (e.g., phalloidin for F-actin and DAPI for nuclei).
Western Blot for Phospho-LLGL2
This protocol is for detecting the phosphorylation status of LLGL2, a substrate of PKCι.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-LLGL2 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total LLGL2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study (General Protocol)
This is a general guideline for a subcutaneous xenograft model. Specific parameters should be optimized for each cell line and animal model.
-
Cell Preparation: Harvest cancer cells (e.g., A549) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound via the appropriate route (e.g., oral gavage or intraperitoneal injection) based on the prepared formulation. The control group should receive the vehicle alone.
-
Data Collection: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
Conclusion
This compound is a valuable tool for investigating the roles of atypical PKC and ROCK2 signaling in various cellular processes. The protocols provided in these application notes offer a comprehensive guide for the preparation and use of this compound in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the generation of accurate and reproducible data.
References
Application Notes and Protocols for CRT0066854: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage, handling, and stability assessment of CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms ι and ζ, and Rho-associated kinase II (ROCK2)[1][2][3][4]. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Product Information
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value | Reference |
| Chemical Name | (S)-3-phenyl-N1-(2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine | [6] |
| Molecular Formula | C₂₄H₂₅N₅S | [1][6] |
| Molecular Weight | 415.56 g/mol | [2][6] |
| Appearance | Solid powder | [6] |
| Purity | ≥98% | [1] |
| CAS Number | 1438881-19-6 | [1][5][6] |
Recommended Long-Term Storage Conditions
Proper storage is essential to prevent degradation of this compound. The following conditions are recommended based on supplier data sheets.
Solid Form
For optimal long-term stability, this compound in its solid (powder) form should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years). 0-4°C for short-term storage (days to weeks). | Low temperatures minimize the rate of chemical degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light. Store in a dark vial or an amber-colored container. | Prevents photodegradation. |
| Moisture | Store in a desiccated environment. | The compound is susceptible to hydrolysis. |
In Solution
Storing this compound in solution for extended periods is generally not recommended[7]. If necessary, prepare stock solutions and store them as follows:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1][2] | Provides good solubility. |
| Concentration | Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume needed for experiments. | Reduces the impact of solvent impurities and surface adsorption. |
| Aliquoting | Dispense the stock solution into single-use aliquots. | Crucial to avoid repeated freeze-thaw cycles , which can lead to degradation and precipitation. |
| Temperature | -80°C for long-term storage (up to 6 months). -20°C for short-term storage (up to 1 month).[3][5] | Ultra-low temperatures significantly slow down degradation in solution. |
| Container | Use tightly sealed, low-adsorption polypropylene vials. | Prevents solvent evaporation and loss of compound to container walls. |
Summary of Storage Recommendations:
| Form | Storage Condition | Duration |
| Solid | Dry, dark at -20°C | Months to years[6] |
| Solid | Dry, dark at 0 - 4°C | Days to weeks[6] |
| Solution (in DMSO) | Aliquoted, dark at -20°C | Up to 1 month[3][5] |
| Solution (in DMSO) | Aliquoted, dark at -80°C | Up to 6 months[3][5] |
Protocol for Stability Assessment of Solid this compound
This protocol outlines a general method for evaluating the long-term stability of this compound powder under various conditions.
Objective: To determine the rate of degradation and identify potential degradation products of solid this compound over time at different temperatures and humidity levels.
Materials:
-
This compound (solid powder)
-
Analytical balance
-
Temperature and humidity-controlled stability chambers
-
Amber glass vials with screw caps
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
-
Reference standard of this compound (stored at -80°C)
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound into multiple amber glass vials.
-
Prepare a sufficient number of vials to pull samples at each time point from each storage condition.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the following conditions:
-
Long-Term: -20°C (control)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Intermediate: 25°C / 60% RH
-
Photostability: 25°C with exposure to light (as per ICH Q1B guidelines)
-
-
-
Time Points:
-
Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
-
Analytical Procedure:
-
At each time point, dissolve the contents of one vial in a known volume of DMSO to create a stock solution.
-
Further dilute the stock solution with an appropriate mobile phase to a final concentration suitable for HPLC analysis.
-
Analyze the sample by a validated reverse-phase HPLC method with UV detection to determine the purity of this compound.
-
Analyze the sample by LC-MS to identify and characterize any new peaks corresponding to potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
-
Summarize the results in a table.
-
Protocol for Preparation and Handling of this compound Stock Solution
Objective: To provide a standardized procedure for preparing and handling DMSO stock solutions of this compound to ensure concentration accuracy and stability.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-adsorption polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-use Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the powder[7].
-
Calculation: Calculate the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (415.56 g/mol ) / 1000
-
-
Dissolution:
-
Weigh the calculated amount of this compound into a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the tube tightly and vortex thoroughly. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary[3]. Visually inspect to ensure all solid has dissolved.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, dispense the stock solution into single-use aliquots in sterile, tightly sealed polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
-
Use of Aliquots:
-
When needed, retrieve a single aliquot from the freezer.
-
Thaw it completely at room temperature and vortex briefly before use.
-
Do not refreeze any unused portion of the thawed aliquot.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits aPKC, blocking downstream signaling.
Experimental Workflow for Stability Assessment
References
Application Notes and Protocols for Studying Directed Cell Migration Using CRT0066854
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune responses, wound healing, and cancer metastasis. The intricate signaling networks that govern this process are of significant interest for therapeutic intervention. CRT0066854 is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι and PKCζ. These kinases are crucial components of the cellular machinery that establishes and maintains cell polarity, a prerequisite for directed cell migration. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and modulate directed cell migration in a research setting.
Mechanism of Action
This compound targets the ATP-binding pocket of aPKC isoforms, thereby inhibiting their kinase activity. Atypical PKCs are key regulators of cell polarity through their interaction with the Par complex (Par3/Par6) and the small GTPase Cdc42. This complex is essential for defining the leading edge of a migrating cell, organizing the cytoskeleton, and directing the formation of protrusions like lamellipodia and filopodia. By inhibiting aPKC, this compound disrupts these polarity cues, leading to an impairment of directed cell migration.
Data Presentation
The following tables summarize the key quantitative data for this compound and its effects on cell migration.
Table 1: Inhibitory Activity of this compound against Atypical PKC Isoforms
| Target | IC50 (nM) |
| PKCι | 132 |
| PKCζ | 639 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Representative Data on the Effect of this compound on Directed Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure (%) at 24 hours |
| 0 (Vehicle Control) | 95 ± 5 |
| 0.1 | 70 ± 8 |
| 0.5 | 45 ± 6 |
| 1.0 | 20 ± 4 |
| 2.0 | 5 ± 2 |
Note: This table presents hypothetical, yet realistic, data to illustrate the expected dose-dependent inhibition of cell migration. Actual results may vary depending on the cell type and experimental conditions.
Table 3: Representative Data on the Effect of this compound on Directed Cell Migration (Transwell Assay)
| This compound Concentration (µM) | Migrated Cells (as % of Control) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 75 ± 10 |
| 0.5 | 50 ± 7 |
| 1.0 | 25 ± 5 |
| 2.0 | 10 ± 3 |
Note: This table presents hypothetical, yet realistic, data to illustrate the expected dose-dependent inhibition of chemotactic cell migration. Actual results may vary depending on the cell type, chemoattractant, and experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of atypical PKC in directed cell migration and the inhibitory action of this compound.
Caption: Experimental workflow for a wound healing (scratch) assay.
Caption: Experimental workflow for a Transwell migration assay.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231, fibroblasts)
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the image acquisition for each well to ensure subsequent images are taken at the same location.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours, or until the scratch in the control well is nearly closed.
-
Image Acquisition (End-point): Acquire images of the same marked regions of the scratch at the end of the incubation period.
-
Data Analysis: Measure the area of the scratch at time 0 and at the end-point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition using the following formula: % Wound Closure = [(Area at T0 - Area at Tend) / Area at T0] x 100
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay is suitable for studying chemotactic single-cell migration.
Materials:
-
Cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant) or a specific chemoattractant (e.g., SDF-1α, FGF)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells) for 24-well plates
-
24-well plates
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope with a camera
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of complete growth medium or medium containing a specific chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into each well.
-
-
Cell Seeding and Treatment:
-
In a separate tube, pre-incubate the cell suspension with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 µM) or vehicle control for 30 minutes at 37°C.
-
Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time depends on the migratory capacity of the cell line and should be determined empirically.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane by immersing the insert in fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the insert in staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).
-
Calculate the average number of migrated cells per field for each condition.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of atypical PKC isoforms in directed cell migration. The protocols provided herein offer a framework for researchers to quantitatively assess the impact of aPKC inhibition on both collective and single-cell migration. These studies can contribute to a deeper understanding of the molecular mechanisms governing cell motility and may aid in the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration.
Application Notes and Protocols for CRT0066854 Treatment in H-Ras Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the H-Ras proto-oncogene are pivotal drivers in the development and progression of numerous cancers. These mutations often lead to the disruption of cellular architecture and loss of tissue polarity, hallmarks of malignant transformation. Three-dimensional (3D) spheroid models of cancer cells expressing mutant H-Ras serve as a more physiologically relevant in vitro system to study tumor biology and evaluate potential therapeutics compared to traditional 2D cell culture.
CRT0066854 has been identified as a potent and selective inhibitor of atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ.[1] Emerging research has demonstrated that this compound can reverse the dysplastic phenotype observed in H-Ras transformed epithelial spheroids, restoring a more normal, polarized morphogenesis.[2] This suggests that targeting the aPKC signaling pathway, a downstream effector of Ras, could be a promising therapeutic strategy for H-Ras driven cancers.
These application notes provide a detailed protocol for the treatment of H-Ras expressing spheroids with this compound, based on established methodologies for Madin-Darby canine kidney (MDCK) cell spheroid cultures.
Signaling Pathway
The diagram below illustrates the signaling pathway from H-Ras to the disruption of cell polarity and the point of intervention for this compound. In cells with oncogenic H-Ras mutations, the sustained activation of Ras leads to the downstream activation of atypical Protein Kinase C (aPKC). aPKC, in turn, disrupts the function of polarity complexes, leading to a loss of the organized epithelial structure. This compound acts as a selective inhibitor of aPKC, thereby blocking this pathological signaling cascade and allowing for the restoration of normal cell polarity.
Caption: H-Ras signaling and this compound intervention.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (PKCι, full-length) | 132 nM | In vitro kinase assay | [1] |
| IC50 (PKCζ, full-length) | 639 nM | In vitro kinase assay | [1] |
| IC50 (ROCK-II) | 620 nM | In vitro kinase assay | |
| Effective Concentration for Morphological Rescue | 0.2 - 1.2 µM | H-Ras expressing MDCK spheroids | [2] |
| Treatment Duration for Morphological Rescue | 6 days | H-Ras expressing MDCK spheroids | [2] |
Experimental Protocols
Protocol 1: Formation of H-Ras Expressing MDCK Spheroids
This protocol describes the formation of H-Ras expressing Madin-Darby canine kidney (MDCK) cell spheroids using the Matrigel overlay method.
Materials:
-
MDCK cells stably expressing oncogenic H-Ras (e.g., H-RasV12)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
8-well chamber slides or 24-well plates
-
Tissue culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain H-Ras expressing MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Preparation: On the day of seeding, harvest cells using Trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
-
Matrigel Coating: Thaw Matrigel on ice. Coat the surface of 8-well chamber slides or 24-well plates with a thin layer of Matrigel and allow it to solidify at 37°C for 15-30 minutes.
-
Cell Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete medium.
-
Matrigel Overlay: Mix the cell suspension with Matrigel at a final concentration of 2-5%.
-
Plating: Add the cell-Matrigel suspension on top of the solidified Matrigel layer.
-
Incubation: Culture the cells for 4-10 days to allow for spheroid formation. Change the medium every 2-3 days.
Protocol 2: this compound Treatment of H-Ras Spheroids
This protocol outlines the treatment of pre-formed H-Ras MDCK spheroids with this compound.
Materials:
-
Pre-formed H-Ras MDCK spheroids (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete culture medium
Procedure:
-
Prepare Treatment Media: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0.2 µM to 5 µM. Include a DMSO vehicle control.
-
Treatment: Carefully remove the existing medium from the spheroid cultures and replace it with the prepared treatment media.
-
Incubation: Incubate the spheroids for 6 days, replacing the treatment media every 2 days.
-
Analysis: After the treatment period, proceed with analysis of spheroid morphology as described in Protocol 3.
Protocol 3: Analysis of Spheroid Morphogenesis
This protocol describes the immunofluorescence staining and imaging of spheroids to assess cell polarity.
Materials:
-
Treated and control spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-E-cadherin for cell-cell junctions, anti-ZO-1 for tight junctions)
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorescent dye (for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Gently wash the spheroids with PBS and fix with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 15-20 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 10-15 minutes.
-
Mounting and Imaging: Wash with PBS, mount the spheroids, and image using a confocal microscope.
-
Analysis: Assess spheroid polarity by observing the localization of polarity markers. In well-polarized spheroids, E-cadherin should localize to the basolateral membranes and ZO-1 to the apical pole, surrounding a central lumen. Quantify the percentage of spheroids with restored polarity in each treatment condition.
Experimental Workflow
The following diagram outlines the complete experimental workflow from spheroid formation to data analysis.
Caption: Workflow for this compound treatment of H-Ras spheroids.
References
Measuring the Cellular IC50 of CRT0066854: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 is a potent and selective ATP-competitive inhibitor of atypical protein kinase C (aPKC) isoforms, specifically PKCι (protein kinase C iota) and PKCζ (protein kinase C zeta).[1][2][3][4] These serine/threonine kinases are crucial regulators of various cellular processes, including cell polarity, proliferation, and survival.[3] Dysregulation of aPKC signaling is implicated in the development and progression of cancer, making them attractive therapeutic targets.[3] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an inhibitor. This document provides detailed protocols for determining the cellular IC50 value of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for binding to the nucleotide-binding pocket of aPKCs.[3] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. A key downstream substrate of aPKC is Lethal giant larvae 2 (LLGL2), the phosphorylation of which is inhibited by this compound.[3][4] The simplified signaling pathway is illustrated below.
Caption: Simplified atypical PKC (aPKC) signaling pathway and the inhibitory action of this compound.
Data Presentation: Reported IC50 and GI50 Values
The potency of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the reported values.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical (in vitro) | Full-length PKCι | IC50 | 132 nM | [1][2] |
| Biochemical (in vitro) | Full-length PKCζ | IC50 | 639 nM | [1][2] |
| Biochemical (in vitro) | ROCK-II | IC50 | 620 nM | [1][2] |
| Biochemical (in vitro) | PKCι kinase domain | IC50 | 86 nM | [3] |
| Biochemical (in vitro) | PKCζ kinase domain | IC50 | 450 nM | [3] |
| Cell-Based | Huh-7 | GI50 | 3.1 µM | [1] |
Experimental Workflow for Cellular IC50 Determination
The general workflow for determining the cellular IC50 of this compound involves cell culture, treatment with a dilution series of the compound, and subsequent measurement of a biological endpoint. This endpoint can be cell viability or the phosphorylation status of a downstream target.
Caption: General experimental workflow for determining the cellular IC50 of this compound.
Experimental Protocols
Two primary types of assays are recommended for determining the cellular IC50 of this compound: a cell viability assay to measure the overall cytotoxic or cytostatic effect, and a target engagement assay to measure the direct inhibition of aPKC signaling.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from a method used to determine the GI50 of this compound in Huh-7 cells and measures cell viability by quantifying ATP levels.[1]
A. Materials
-
Cell line (e.g., Huh-7 human liver cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
B. Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well opaque-walled plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.01 µM to 100 µM). A 10-point, 3-fold dilution is recommended.
-
Add 1 µL of each diluted compound (or DMSO as a vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence from the vehicle control (DMSO) wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Target Engagement Assay (Western Blot for Phospho-LLGL2)
This protocol determines the IC50 by measuring the inhibition of the phosphorylation of a direct downstream target of aPKC, LLGL2.[3][4]
A. Materials
-
Cell line known to have active aPKC signaling (e.g., HeLa or NRK cells)[4]
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-LLGL2 (Serine specific, if available), anti-total-LLGL2, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
B. Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-LLGL2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total LLGL2 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-LLGL2 and the loading control using densitometry software.
-
Normalize the phospho-LLGL2 signal to the loading control signal for each concentration.
-
Set the normalized signal from the vehicle control as 100% phosphorylation.
-
Plot the percentage of phosphorylation against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to calculate the IC50 value.
-
Conclusion
The provided protocols offer robust methods for determining the cellular IC50 of this compound. The choice of assay depends on the research question. The cell viability assay provides information on the overall cellular effect, while the target engagement assay confirms the on-target activity of the compound within the cell. For a comprehensive characterization, performing both assays is recommended.
References
Application Notes and Protocols for CRT0066854 in Lung Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C iota (PKCι) is a crucial oncogene implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Its overexpression is linked to poor prognosis in lung adenocarcinoma patients.[1] PKCι plays a significant role in driving cell proliferation, survival, and invasion, making it a compelling therapeutic target.[1][3] CRT0066854 is a potent and selective small molecule inhibitor of atypical PKC (aPKC) isoforms, demonstrating significant inhibitory activity against PKCι. These application notes provide a comprehensive overview of the use of this compound for inhibiting PKCι in lung carcinoma cells, including detailed protocols for key experiments and a summary of its effects.
Mechanism of Action
This compound selectively inhibits the kinase activity of atypical PKC isoforms. In lung carcinoma, PKCι is a downstream effector of oncogenic signals, such as those from KRAS mutations, and promotes tumorigenesis by activating signaling cascades like the MEK/ERK pathway.[1][4] By inhibiting PKCι, this compound disrupts these oncogenic signaling networks, leading to a reduction in cancer cell proliferation and survival.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Kinase Target | Assay Type | Reference |
| IC50 | 132 nM | Full-length PKCι | Biochemical Assay | MedChemExpress |
| IC50 | 639 nM | Full-length PKCζ | Biochemical Assay | MedChemExpress |
| IC50 | 620 nM | ROCK-II | Biochemical Assay | MedChemExpress |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The following diagram illustrates the central role of PKCι in lung carcinoma signaling and the point of intervention for this compound.
Caption: PKCι signaling pathway in lung carcinoma.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of lung carcinoma cells.
Materials:
-
Lung carcinoma cell lines (e.g., A549, H1299)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung carcinoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PKCι Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of PKCι.
Materials:
-
Lung carcinoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PKCι, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat lung carcinoma cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a lung carcinoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Lung carcinoma cells (e.g., A549)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of lung carcinoma cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., daily via oral gavage or intraperitoneal injection) to the treatment group. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Logical Relationship Diagram
Caption: Logical flow of this compound's therapeutic rationale.
References
- 1. Protein Kinase C as a Therapeutic Target in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase Cι: A versatile oncogene in the lung - PMC [pmc.ncbi.nlm.nih.gov]
Application of CRT0066854 in Polarized Epithelial Morphogenesis Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CRT0066854 is a potent and selective inhibitor of the atypical Protein Kinase C (aPKC) isoforms, particularly PKCι (Protein Kinase C iota).[1][2][3][4][5] PKCι is a key regulator of cell polarity, and its dysregulation is implicated in the loss of polarized epithelial morphogenesis, a hallmark of carcinogenesis.[1][2][6] Studies have demonstrated that both the inhibition and the overexpression of PKCι disrupt normal epithelial cyst formation in three-dimensional (3D) cultures, highlighting that a precise level of PKCι activity is crucial for maintaining epithelial architecture.[1][2][6] Notably, in epithelial cells transformed with oncogenes such as H-Ras, which leads to disorganized spheroid morphology, treatment with this compound has been shown to restore polarized morphogenesis.[1][2][7] This makes this compound a valuable chemical tool for investigating the signaling pathways governing epithelial polarity and for exploring potential therapeutic strategies aimed at reversing the dysplastic phenotype in certain cancers.
These application notes provide a summary of the quantitative data related to this compound's activity and detailed protocols for its use in 3D epithelial morphogenesis studies, particularly with Madin-Darby Canine Kidney (MDCK) cells, a well-established model for studying epithelial polarity.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Full-length PKCι | 132 | Potent inhibitor of the target kinase.[1][2][3][4][5] |
| Full-length PKCζ | 639 | Shows selectivity for PKCι over the other atypical PKC isoform, PKCζ.[1][2][3][4][5] |
| ROCK-II | 620 | Off-target activity to be considered at higher concentrations.[1][2][3][5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration Range | Observed Effect |
| H-Ras transformed MDCK cells | 3D Morphogenesis Assay | 0.2 - 1.2 µM | Restoration of polarized morphogenesis in dysplastic spheroids.[1][2] |
Signaling Pathway
The diagram below illustrates the central role of PKCι in the establishment of apical-basal polarity in epithelial cells. PKCι forms a complex with Par6 and Par3, which is crucial for defining the apical domain. This compound inhibits the kinase activity of PKCι, thereby disrupting this signaling cascade.
Caption: PKCι signaling in epithelial polarity and its inhibition by this compound.
Experimental Protocols
Protocol 1: 3D Culture of MDCK Cells in Matrigel ("Embedded" Method)
This protocol describes the embedding of single MDCK cells within an extracellular matrix (ECM) to study the formation of polarized cysts.
Materials:
-
MDCK cells
-
Complete growth medium (e.g., MEM with 10% FBS, penicillin/streptomycin)
-
Corning® Matrigel® Basement Membrane Matrix
-
8-well chamber slides or 24-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Preparation: Culture MDCK cells to 80-90% confluency. On the day of the experiment, trypsinize the cells to obtain a single-cell suspension. Wash the cells with complete growth medium and centrifuge to pellet.
-
Matrigel Preparation: Thaw Matrigel on ice overnight at 4°C. Keep all pipette tips, tubes, and plates that will come into contact with Matrigel on ice to prevent premature gelation.
-
Cell Embedding: Resuspend the cell pellet in ice-cold complete growth medium to a concentration of 5 x 10^4 cells/mL. Mix the cell suspension with Matrigel at a 1:1 ratio.
-
Plating: Quickly plate 50-100 µL of the cell-Matrigel mixture into the center of each well of a pre-chilled 8-well chamber slide or 24-well plate.
-
Gelation: Incubate the plate at 37°C for 30-45 minutes to allow the Matrigel to solidify.
-
Treatment with this compound: After gelation, add complete growth medium containing the desired concentration of this compound (and a DMSO vehicle control) to each well. A typical concentration range to start with is 0.2-2 µM.
-
Culture and Maintenance: Culture the cells for 6-10 days, replacing the medium with freshly prepared this compound-containing medium every 2 days.[7]
-
Analysis: After the culture period, the cysts can be fixed and processed for immunofluorescence analysis.
Protocol 2: Immunofluorescence Staining and Quantification of Spheroid Polarity
This protocol is for the analysis of polarized morphogenesis in the 3D cultures.
Materials:
-
3D MDCK cultures from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-ZO-1 for tight junctions, anti-gp135/podocalyxin for apical membrane, anti-E-cadherin for basolateral membrane)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Gently remove the culture medium and fix the cysts in 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cysts three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, carefully remove the wells, and mount the gel with mounting medium. Image the cysts using a confocal microscope.
Quantification of Polarity:
-
Spheroids are classified based on their morphology and the localization of polarity markers.[8][9]
-
Polarized: A single, hollow lumen with apical markers facing the lumen and basolateral markers facing the outside.
-
Non-polarized/Disorganized: Multiple lumens, filled spheroids, or inverted polarity.
-
At least 100 spheroids should be counted per condition in at least three independent experiments.[7] The results can be expressed as the percentage of polarized spheroids.
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow for studying the effect of this compound on epithelial morphogenesis and the logical relationship for quantifying the results.
Caption: Workflow for assessing this compound's effect on 3D morphogenesis.
Caption: Logic for the quantification of spheroid polarity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. abmole.com [abmole.com]
- 6. Regulation of polarized morphogenesis by protein kinase C iota in oncogenic epithelial spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential Sensitivity of Epithelial Cells to Extracellular Matrix in Polarity Establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CRT0066854 not dissolving in DMSO solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of CRT0066854 in DMSO. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. Is it soluble?
A1: Yes, this compound is soluble in DMSO. However, achieving a clear solution can sometimes require specific handling techniques. Published solubility data indicates it can be dissolved at concentrations ranging from 10 mM to 50 mg/mL.[1][2][3][4][5] If you are experiencing difficulties, it may be due to factors such as the quality of the DMSO, the concentration you are trying to achieve, or the dissolution method.
Q2: Why is my this compound not dissolving completely, or why is the solution cloudy?
A2: Several factors can contribute to incomplete dissolution or a cloudy appearance:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination in the DMSO can significantly reduce the solubility of this compound.
-
Dissolution Method: Simply adding the compound to DMSO at room temperature may not be sufficient. Gentle heating and sonication are often recommended to aid dissolution.[1][6]
-
Concentration: You may be attempting to prepare a stock solution that is above the saturation point for your specific laboratory conditions.
-
Compound Form: The compound is a crystalline solid, which may require more energy to dissolve.[2]
Q3: My this compound dissolved in DMSO, but it precipitated when I diluted it in my aqueous buffer or cell culture media. What should I do?
A3: This is a common issue known as "crashing out," where a compound that is soluble in a strong organic solvent like DMSO precipitates when diluted into an aqueous solution where it is less soluble.[7][8] To address this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as high as your experiment allows, as some enzymes and cells can tolerate up to 0.5-1% DMSO.[9]
-
Dilution Method: Instead of diluting your DMSO stock in a large volume of aqueous buffer, try adding the DMSO stock directly to your final experimental volume with vigorous mixing. For cell-based assays, add the compound stock directly to the media in the well.[9]
-
Serial Dilutions: If you are preparing a dose-response curve, perform the serial dilutions in 100% DMSO before making the final dilution into your aqueous solution.[9]
Q4: Can I heat the DMSO solution to help dissolve this compound?
A4: Yes, gentle heating can be used to aid in the dissolution of this compound in DMSO.[1][10] It is advisable to warm the solution slightly (e.g., to 37°C) and combine this with vortexing or sonication. Avoid excessive heat, as it could potentially degrade the compound.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, please follow the steps outlined below.
Solubility Data for this compound in DMSO
| Concentration (mg/mL) | Concentration (mM) | Method | Source |
| 50 mg/mL | 120.32 mM | Requires sonication | [1][5][6] |
| 30 mg/mL | 72.19 mM | Not specified | [2] |
| - | 10 mM | Not specified | [3][4] |
Molecular Weight of this compound is approximately 415.56 g/mol .[3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Use High-Quality DMSO: Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO.[1]
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid.
-
Add DMSO: Add the appropriate volume of fresh DMSO to achieve your target concentration.
-
Facilitate Dissolution:
-
Inspect the Solution: The final solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. It is recommended to store in aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Diluting this compound Stock for In Vitro Experiments
-
Prepare Serial Dilutions (if needed): Perform any serial dilutions of your concentrated stock solution in 100% DMSO.[9]
-
Pre-warm Aqueous Solution: Gently warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Final Dilution: Add the small volume of your this compound DMSO stock directly to the final volume of the pre-warmed aqueous solution. Ensure rapid and thorough mixing to minimize localized high concentrations that can lead to precipitation.
Visual Guides
Troubleshooting Workflow for Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway Context: aPKC Inhibition
This compound is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι and PKCζ.[3][11] These kinases are involved in critical cellular processes such as cell polarity and growth factor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. probechem.com [probechem.com]
- 4. This compound | aPKC inhibitor | Probechem Biochemicals [probechem.com]
- 5. abmole.com [abmole.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
troubleshooting CRT0066854 inconsistent results in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using the atypical protein kinase C (aPKC) inhibitor, CRT0066854.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective inhibitor of atypical PKC isoenzymes. Its primary targets are full-length Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ). It has also been shown to inhibit ROCK-II.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an ATP-competitive inhibitor.[3] It binds within the nucleotide-binding pocket of aPKCs, displacing a critical "Asn-Phe-Asp" motif involved in adenosine binding.[1][2] This prevents the formation of a functional ATP-binding pocket, thereby inhibiting kinase activity.[3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Once dissolved, stock solutions should be aliquoted into tightly sealed vials and stored at -80°C for up to six months or -20°C for up to one month. It is advisable to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
A4: The solubility of this compound can vary depending on its form (hydrochloride salt vs. free base) and the solvent. The hydrochloride salt is soluble up to 100 mM in both water and DMSO. The free base form is soluble in DMSO at concentrations of 50 mg/mL, which may require ultrasonication to fully dissolve.
Quantitative Data Summary
| Parameter | Value | Kinase Target | Reference |
| IC50 | 132 nM | Full-length PKCι | [1][2] |
| 86 nM | PKCι (kinase domain) | [3] | |
| 639 nM | Full-length PKCζ | [1][2] | |
| 450 nM | PKCζ (kinase domain) | [3] | |
| 620 nM | ROCK-II | [1] |
Troubleshooting Inconsistent Assay Results
This guide addresses common issues that may lead to inconsistent results in biochemical and cell-based assays using this compound.
Problem 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of this compound | This compound may require assistance to fully dissolve. After adding the solvent (e.g., DMSO), briefly sonicate the stock solution. For in vivo preparations, gentle heating may also be applied. Ensure there is no visible precipitate before diluting into your assay buffer or cell culture medium. |
| Instability of Stock Solution | Avoid repeated freeze-thaw cycles of your this compound stock solution. Prepare single-use aliquots and store them at -80°C for long-term stability (up to 6 months). For short-term storage, -20°C for up to one month is acceptable. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. For plate-based assays, consider preparing a master mix of your final this compound concentration to add to the wells, rather than performing individual dilutions in each well. |
| Uneven Cell Seeding | Ensure you have a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells across the well bottom. Avoid swirling, which can cause cells to accumulate at the edges. |
Problem 2: Weak or No Inhibitory Effect
| Potential Cause | Recommended Solution |
| Degraded this compound | Use freshly prepared stock solutions or ensure that stored aliquots have not exceeded their recommended storage time and have not been subjected to multiple freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A reported effective concentration in a 3D cell culture model is 0.2-1.2 µM for a 6-day treatment.[1][2] |
| Incorrect Assay Conditions | Ensure the pH and temperature of your assay are optimal for kinase activity. For cell-based assays, confirm that the cell passage number is low and that cells are in the logarithmic growth phase. |
| Low Target Expression | Confirm that your cell line expresses PKCι and/or PKCζ at sufficient levels. You can verify this by Western Blot or qPCR. |
Problem 3: Off-Target Effects or Unexpected Phenotypes
| Potential Cause | Recommended Solution |
| Inhibition of ROCK-II | Be aware that this compound also inhibits ROCK-II with an IC50 of 620 nM.[1] If your experimental system is sensitive to ROCK inhibition, consider using a more specific ROCK inhibitor as a control to delineate the effects. |
| Inhibition of Other Kinases | The thieno[2,3-d]pyrimidine scaffold, on which this compound is based, is used in inhibitors of various other kinases. To confirm that the observed phenotype is due to aPKC inhibition, consider using a structurally different aPKC inhibitor as an orthogonal control. A rescue experiment, where you express a drug-resistant mutant of PKCι or PKCζ, can also help validate on-target effects. |
| Compound Interference with Assay Readout | Some compounds can interfere with fluorescence- or luminescence-based readouts. To test for this, run a control plate with this compound in the absence of cells or enzyme to check for autofluorescence or quenching of the signal. |
Key Experimental Protocols
Western Blot for Phospho-Substrate Inhibition
This protocol is designed to assess the inhibition of a downstream substrate of PKCι or PKCζ.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known aPKC substrate (e.g., phospho-LLGL2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for Cellular Localization
This protocol allows for the visualization of changes in protein localization following treatment with this compound.
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate. Allow them to adhere and grow to 50-60% confluency.
-
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound and a vehicle control for the appropriate time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with the primary antibody (e.g., against a polarity protein) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslips with nail polish.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: aPKC Signaling Pathway and Inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
Technical Support Center: Optimizing CRT0066854 Dosage for Minimal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of CRT0066854 while minimizing cytotoxic effects. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, specifically targeting PKCι and PKCζ. It also shows inhibitory activity against ROCK-II kinase. By binding to the ATP pocket of these kinases, this compound blocks their catalytic activity, thereby interfering with downstream signaling pathways involved in cell polarity, proliferation, and survival.
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: Based on available literature, an effective concentration range for this compound in three-dimensional cell culture models has been reported to be between 0.2 and 1.2 µM for an incubation period of 6 days. However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Which assays are recommended for assessing the cytotoxicity of this compound?
A3: Standard colorimetric and fluorescence-based assays are suitable for assessing the cytotoxicity of this compound. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity as an indicator of cell viability.
-
LDH (Lactate Dehydrogenase) assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity and cytotoxicity.
-
Resazurin (AlamarBlue) assay: A fluorescent assay that measures metabolic activity.
-
Annexin V/Propidium Iodide (PI) staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry or fluorescence microscopy.
Q4: How should I prepare the this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock is further diluted in culture medium to the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
While specific, comprehensive public data on the cytotoxicity of this compound across a wide range of cell lines is limited, the following table provides a template for researchers to systematically record their own experimental data. This will aid in determining the optimal dosage with minimal cytotoxicity for your specific cell line of interest.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Assay Type | Cell Viability (%) | IC50 (µM) | Notes |
| e.g., A549 | 0.1 | 24 | MTT | |||
| 0.5 | 24 | MTT | ||||
| 1.0 | 24 | MTT | ||||
| 5.0 | 24 | MTT | ||||
| 10.0 | 24 | MTT | ||||
| e.g., MCF-7 | 0.1 | 48 | LDH | |||
| 0.5 | 48 | LDH | ||||
| 1.0 | 48 | LDH | ||||
| 5.0 | 48 | LDH | ||||
| 10.0 | 48 | LDH |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
LDH Assay for Cytotoxicity
This protocol outlines the measurement of cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control, a no-cell control, a spontaneous LDH release control (untreated cells), and a maximum LDH release control.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Maximum LDH Release Control: One hour before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT assay | - Contamination of reagents or culture.- High cell seeding density.- Phenol red in the medium can interfere. | - Use sterile techniques and fresh reagents.- Optimize cell seeding density.- Use phenol red-free medium for the assay. |
| Low signal in MTT assay | - Low cell number or viability.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan crystals. | - Ensure a sufficient number of viable cells are seeded.- Optimize MTT incubation time (2-4 hours is typical).- Ensure complete dissolution of crystals by pipetting or shaking. |
| High spontaneous LDH release | - Cells are over-confluent or in poor health.- Rough handling of cells during medium changes. | - Seed cells at an optimal density to avoid overgrowth.- Handle cells gently during all steps. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Precipitation of this compound in culture medium | - Compound has low solubility in aqueous solutions.- Stock solution was not properly dissolved. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution.- Vortex the stock solution before diluting it in the medium. |
Visualizations
Caption: Signaling pathway of this compound.
Technical Support Center: Investigating Potential Off-Target Effects of CRT0066854 at High Concentrations
Disclaimer: Information regarding the specific off-target effects of CRT0066854 is not currently available in the public domain based on the conducted search. This guide provides a general framework and best practices for researchers to investigate and mitigate potential off-target effects of kinase inhibitors, like this compound, particularly at high concentrations. The methodologies and principles described are based on established practices in pharmacology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern at high concentrations?
A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary biological target.[1][2] For kinase inhibitors like this compound, this often involves binding to and inhibiting other kinases besides the intended one, due to structural similarities in the ATP-binding pocket across the kinome.[2] These off-target interactions can lead to misleading experimental results, cellular toxicity, and unexpected pharmacological effects.[1][2] At higher concentrations, the likelihood of a compound binding to lower-affinity off-target proteins increases, potentially leading to a broader and less predictable cellular response.[2]
Q2: How can I determine the potential off-target profile of this compound?
A2: A comprehensive kinase selectivity profile is essential to understand the off-target effects of a kinase inhibitor.[3][4][5] This is typically achieved by screening the compound against a large panel of purified kinases to determine its inhibitory activity (often measured as IC50 values). Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.[5]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the primary target of this compound.
-
Possible Cause: This could be due to an off-target effect of this compound, especially if you are using high concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Carefully titrate the concentration of this compound in your cellular assay. Off-target effects often manifest at higher concentrations.[6]
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same primary target that has a different chemical structure. If the phenotype is not replicated, it suggests the original observation may be due to an off-target effect of this compound.
-
Target Overexpression or Knockdown/Knockout: Overexpressing the intended target might rescue the on-target phenotype, while knocking down or knocking out the target should abolish the expected on-target effects.[2] If the phenotype persists after target knockdown/knockout, it is likely an off-target effect.
-
Consult Kinase Selectivity Data: If you have access to a kinase selectivity profile for this compound, identify potential off-target kinases that are inhibited at concentrations similar to those used in your assay.
-
Issue 2: My results with this compound are not reproducible across different cell lines.
-
Possible Cause: The expression levels of on- and off-target proteins can vary significantly between different cell types, leading to variable effects of the inhibitor.[2]
-
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression: Use techniques like Western blotting or quantitative PCR to determine the relative expression levels of the intended target and any suspected off-target kinases in the cell lines you are using.
-
Correlate Expression with Phenotype: Analyze if there is a correlation between the expression levels of the target or off-targets and the observed phenotype.
-
Data Presentation
A crucial step in understanding off-target effects is to organize the quantitative data from kinase profiling assays into a clear and structured format.
Table 1: Hypothetical Kinase Selectivity Profile for a Test Compound. This table illustrates how to present kinase inhibition data. A comprehensive profile for this compound would require experimental data.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM |
| Primary Target X | 10 | 98% |
| Off-Target Kinase A | 500 | 75% |
| Off-Target Kinase B | 1200 | 45% |
| Off-Target Kinase C | >10000 | <10% |
| Off-Target Kinase D | 8000 | 15% |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
Experimental Protocols
Protocol 1: General Workflow for Biochemical Kinase Assay to Determine IC50 Values
This protocol outlines the general steps for determining the in vitro potency of an inhibitor against a panel of purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™-like assays)
-
Kinase reaction buffer
-
Test compound (e.g., this compound) serially diluted
-
Control inhibitor
-
96- or 384-well assay plates
-
Filter paper or detection reagents
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In the assay plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done by measuring the incorporation of ³²P onto the substrate captured on a filter paper or by measuring the amount of ADP produced using a luminescence-based assay.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Caption: A troubleshooting flowchart for investigating unexpected cellular phenotypes.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Confirming CRT0066854 Activity in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the cellular activity of CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms PKCι and PKCζ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the atypical PKC isoenzymes PKCι and PKCζ. It functions by binding to the ATP-binding pocket of these kinases, preventing the transfer of phosphate from ATP to their substrates. This inhibition disrupts the signaling pathways regulated by aPKCs.
Q2: What are the primary cellular targets of this compound?
A2: The primary cellular targets of this compound are the atypical Protein Kinase C (aPKC) isoforms, specifically Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ).
Q3: What is a good starting concentration for this compound in cell-based assays?
A3: A good starting point for this compound concentration in cell culture experiments is in the range of 0.2-1.2 µM. The optimal concentration will be cell-line and assay-dependent, so a dose-response experiment is recommended. For example, in A549 lung carcinoma cells, the IC50 for cell viability was reported to be 3.47 µM, while a concentration of 1 µM was effective in reducing colony formation in HeLa cells.
Q4: How can I confirm that this compound is active in my cells?
A4: You can confirm the activity of this compound by measuring the phosphorylation of a known downstream target of aPKC, observing changes in cellular phenotypes regulated by aPKC, or a combination of both. Key methods include:
-
Western Blotting: To detect a decrease in the phosphorylation of aPKC substrates like Lethal (2) giant larvae homolog 2 (LLGL2).
-
Immunofluorescence: To observe alterations in cell polarity, as aPKCs are crucial regulators of this process.
-
Cell Migration Assays: To assess the impact on cell migration, another process influenced by aPKC signaling.
Q5: Which downstream target's phosphorylation can I measure to confirm this compound activity?
A5: A well-documented downstream substrate of aPKC is LLGL2. Inhibition of aPKC by this compound has been shown to decrease the phosphorylation of LLGL2. Therefore, measuring the level of phosphorylated LLGL2 (p-LLGL2) relative to total LLGL2 is a direct way to assess the inhibitor's efficacy in cells. Other known aPKC substrates include Par3 and LGN (also known as GPSM2), though validated phospho-specific antibodies for all phosphorylation sites may be more challenging to source.
Experimental Protocols and Troubleshooting
Here are detailed protocols for key experiments to confirm this compound activity, along with troubleshooting guides.
Western Blotting for Phospho-LLGL2
This protocol allows for the quantitative assessment of the phosphorylation status of LLGL2, a direct substrate of aPKC.
Experimental Workflow:
Caption: Workflow for Western Blotting to detect phospho-LLGL2.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed your cells of interest in a 6-well plate and grow them to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with a primary antibody specific for phospho-LLGL2 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total LLGL2 or a loading control like GAPDH or β-actin.
-
Troubleshooting Guide: Western Blot for Phospho-Proteins
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| Low abundance of the phosphorylated protein. | Consider immunoprecipitation to enrich for the target protein before Western blotting. | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure proper storage of antibodies. | |
| Phosphatase activity during sample preparation. | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Suboptimal antibody concentration. | Optimize the primary and secondary antibody concentrations. | |
| High Background | Blocking agent is not optimal. | Use 5% BSA in TBST for blocking. Avoid milk. |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and/or duration of washes. | |
| Membrane dried out. | Ensure the membrane remains wet throughout the procedure. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody; check the manufacturer's validation data. |
| Protein degradation. | Use fresh protease inhibitors in your lysis buffer. |
Immunofluorescence for Cell Polarity Markers
This protocol allows for the visualization of changes in cell polarity, a key cellular process regulated by aPKC.
Experimental Workflow:
Caption: Workflow for Immunofluorescence of cell polarity markers.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to grow to an appropriate confluency to form cell-cell junctions.
-
Treat cells with this compound and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking and Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum or 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies against cell polarity markers (e.g., ZO-1 for tight junctions, E-cadherin for adherens junctions, or Par3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Analyze changes in the localization and organization of the polarity markers.
-
Troubleshooting Guide: Immunofluorescence
| Problem | Possible Cause | Solution |
| Weak or No Signal | Ineffective primary antibody. | Use a validated antibody for immunofluorescence and optimize its concentration. |
| Insufficient fixation or permeabilization. | Optimize fixation and permeabilization times and reagents for your cell type and antigen. | |
| Photobleaching of the fluorophore. | Minimize exposure to light and use an anti-fade mounting medium. | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Autofluorescence. | Use a different fixative or treat with a quenching agent like sodium borohydride. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that is pre-adsorbed against the species of your sample. |
| Primary antibody is not specific. | Use a more specific antibody or include appropriate negative controls (e.g., isotype control). |
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess the effect of this compound on collective cell migration.
Experimental Workflow:
Caption: Workflow for the Wound Healing (Scratch) Assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.
-
Wash the wells gently with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or the vehicle control. To minimize the effects of cell proliferation on wound closure, it is advisable to use a low-serum medium.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. This is your time 0. Mark the plate to ensure you image the same field of view at later time points.
-
Incubate the plate for a period of time that allows for significant, but not complete, wound closure in the control wells (e.g., 12, 24, or 48 hours).
-
Capture images of the same fields at the end of the incubation period.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at time 0 and the final time point for each condition.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area_t0 - Area_tf) / Area_t0 ] * 100 where Area_t0 is the area at time 0 and Area_tf is the area at the final time point.
-
Troubleshooting Guide: Wound Healing Assay
| Problem | Possible Cause | Solution |
| Uneven Scratch Width | Inconsistent pressure or angle when scratching. | Use a guide for the pipette tip to ensure a straight and consistent scratch. Alternatively, use commercially available inserts that create a defined gap. |
| Cells Detaching from the Edges | Scratch was too harsh. | Apply gentle and consistent pressure when making the scratch. |
| Overconfluency of the monolayer. | Ensure the monolayer is just confluent and not overgrown, which can cause stress and detachment. | |
| Wound Closes Too Quickly or Slowly | Inappropriate serum concentration. | Adjust the serum concentration in the medium to modulate the rate of migration. |
| Cell proliferation is confounding the results. | Use a lower serum concentration or add a proliferation inhibitor like Mitomycin C to the medium. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension and even distribution when seeding the cells. |
| Variation in scratch creation. | Practice making consistent scratches or use inserts. |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Assay | Reference |
| This compound | PKCι | 132 nM | - | In vitro kinase assay | [1] |
| PKCζ | 639 nM | - | In vitro kinase assay | [1] | |
| ROCK-II | 620 nM | - | In vitro kinase assay | [1] | |
| - | 3.47 µM | A549 | Cell viability | - | |
| - | 1 µM (effective concentration) | HeLa | Colony formation | - |
Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
References
addressing variability in CRT0066854 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using CRT0066854. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, with particular activity against PKCι and PKCζ.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of these kinases.[3] By inhibiting aPKC, this compound can modulate signaling pathways that are crucial for cell polarity, proliferation, and survival, making it a valuable tool for cancer research, particularly in Ras-dependent tumors.[3]
Q2: What are the common sources of variability in experiments involving this compound?
While this compound is a potent inhibitor, variability in experimental results can arise from several factors:
-
Compound Handling and Storage: Improper storage of this compound can lead to degradation. Stock solutions should be stored at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[1]
-
Solubility Issues: this compound has specific solubility requirements. Inconsistent preparation of solutions can lead to precipitation and inaccurate concentrations. Following recommended solvent protocols is critical.
-
Cell Line Specificity: The expression levels of aPKC isoforms (PKCι and PKCζ) can vary significantly between different cell lines. This can directly impact the observed potency and efficacy of the inhibitor.
-
Experimental Conditions: Variations in cell density, serum concentration in media, and incubation times can all contribute to result variability.
-
Assay-Dependent Factors: The choice of experimental endpoint and the specific assay used (e.g., proliferation, apoptosis, phosphorylation) can influence the observed effect of this compound.
Q3: I am observing lower than expected potency (higher IC50 values). What could be the cause?
Several factors could contribute to this observation:
-
Compound Integrity: Ensure the compound has been stored correctly and that stock solutions are not expired.
-
Inaccurate Concentration: Verify the dilution series and ensure complete solubilization of the compound at each step.
-
High Cell Density: An excessive number of cells can reduce the effective concentration of the inhibitor per cell.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum percentage during treatment if your cell line can tolerate it.
-
Target Expression: Confirm that your cell line expresses sufficient levels of PKCι and/or PKCζ.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Variability in compound preparation | Strictly adhere to the recommended solvent and preparation protocols. Prepare fresh dilutions for each experiment. |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. | |
| Technician-to-technician variability | Ensure all users are following the exact same experimental protocol. | |
| High background signal in assays | Incomplete dissolution of this compound | Visually inspect solutions for any precipitate. If observed, gentle warming or sonication may aid dissolution.[2] |
| Off-target effects at high concentrations | Perform dose-response experiments to determine the optimal concentration range. Consider using concentrations at or below 1 µM for initial experiments. | |
| No observable effect of the compound | Low or absent target expression | Verify the expression of PKCι and PKCζ in your cell model via Western blot or qPCR. |
| Inappropriate assay endpoint | Ensure the chosen assay is sensitive to changes in the aPKC signaling pathway. For example, monitoring the phosphorylation of a known aPKC substrate like LLGL2 can be a direct measure of target engagement.[4] | |
| Compound degradation | Use a fresh aliquot of the compound and prepare new stock solutions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Full-length PKCι | 132[1][2] |
| Full-length PKCζ | 639[1][2] |
| ROCK-II | 620[1][2] |
| PKCζk | 450[3] |
| PKCιk | 86[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 to the mixture and mix again.[2]
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL.[2]
-
The resulting solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Note: MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]
Visualizations
Caption: Inhibition of the aPKC signaling pathway by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Technical Support Center: Improving the Efficacy of CRT0066854 in Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of CRT0066854 in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes.[1][2] Its primary targets are Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ).[1][2] It also demonstrates inhibitory activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] this compound functions as an ATP-competitive inhibitor.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C for up to two years. Once dissolved in DMSO, the stock solution should be stored at -80°C and is stable for up to six months. Avoid repeated freeze-thaw cycles.[4]
Q3: I am observing low efficacy of this compound in my cell-based assay. What are the possible reasons?
A3: Low efficacy can stem from several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to achieve significant inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Inadequate Incubation Time: The incubation time may not be sufficient for the compound to exert its biological effects. Time-course experiments are recommended to identify the optimal treatment duration.
-
Compound Instability: this compound may degrade in the cell culture medium over long incubation periods. Consider refreshing the medium with a new dilution of the compound for long-term experiments.[5]
-
Cell Line Specificity: The expression levels and activity of the target kinases (PKCι, PKCζ, ROCK-II) can vary significantly between different cell lines, influencing their sensitivity to the inhibitor.
-
High Cellular ATP Levels: As an ATP-competitive inhibitor, the high intracellular concentrations of ATP can compete with this compound for binding to the kinase, potentially reducing its efficacy compared to in vitro kinase assays.
Q4: I am observing significant off-target effects in my experiments. What can I do to mitigate them?
A4: Off-target effects are a common concern with kinase inhibitors. To mitigate these:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect through careful dose-response studies.
-
Perform Control Experiments: Use negative control cell lines that do not express the target kinases to differentiate between on-target and off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase to confirm that the observed phenotype is due to on-target inhibition.
-
Consult Kinome Profiling Data: If available, review broad kinase profiling data for this compound to identify potential off-target kinases and design experiments to rule out their involvement.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use consistent pipetting techniques. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation. |
| Inconsistent incubation times | Adhere to a strict and consistent incubation schedule for both compound treatment and the addition of viability reagents. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, refer to the solubility troubleshooting guide below. |
| Variable metabolic activity of cells | Ensure that cells are in the logarithmic growth phase and at a consistent confluency at the start of the experiment. |
Problem 2: Weak or no signal in Western blot for downstream targets.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to determine the optimal dilution for your specific target and cell lysate. |
| Insufficient protein loading | Ensure that an adequate and equal amount of protein (typically 20-40 µg) is loaded for each sample. Perform a protein quantification assay (e.g., BCA) before loading. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Short incubation with this compound | The effect on downstream targets may be time-dependent. Perform a time-course experiment to determine the optimal incubation time to observe changes in phosphorylation. |
| Incorrect lysis buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
Problem 3: Compound solubility issues in cell culture medium.
| Possible Cause | Troubleshooting Step |
| High final DMSO concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity and precipitation. |
| Precipitation upon dilution | Prepare serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing the medium. |
| Compound instability in aqueous solution | For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals. |
Quantitative Data Summary
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| PKCι (full-length) | 132 | Biochemical kinase assay | [1][2] |
| PKCζ (full-length) | 639 | Biochemical kinase assay | [1][2] |
| ROCK-II | 620 | Biochemical kinase assay | [1][2] |
| Cell Line | Assay | Endpoint | Value | Incubation Time | Reference |
| Huh-7 | Cell Viability | GI₅₀ | 3.1 µM | 72 hours | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[7]
Protocol 2: Western Blotting for Phosphorylated Downstream Targets
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined incubation time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-40 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-LLGL2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).[2][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathways of PKCι and ROCK-II and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Caption: A logical troubleshooting workflow for this compound cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. sketchviz.com [sketchviz.com]
- 6. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
common pitfalls in using CRT0066854 for kinase inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes.
Troubleshooting Guide
This guide addresses common issues encountered during kinase inhibition experiments with this compound.
Question 1: I am not observing the expected inhibitory effect on my target.
Answer:
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Inhibitor Solubility and Stability: this compound can precipitate out of solution, especially in aqueous media. Ensure complete dissolution when preparing your working concentrations. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment. Stock solutions should be stored at -20°C for long-term stability (up to a year) or -80°C (for up to two years).[1] For short-term storage, 0 - 4°C is suitable for days to weeks.[2] Avoid repeated freeze-thaw cycles.[3]
-
Inhibitor Concentration: The effective concentration can vary significantly between different cell lines and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model. The reported IC50 values for this compound are a good starting point for designing your concentration range.
-
Cellular Uptake and Target Engagement: Ensure that the inhibitor is reaching its intracellular target. You can verify target engagement by performing a Western blot to analyze the phosphorylation status of a known downstream substrate of aPKCs, such as LLGL2.[4][5][6] A decrease in the phosphorylation of the substrate in the presence of this compound would indicate successful target inhibition.
Question 2: I am observing unexpected or off-target effects in my experiment.
Answer:
Off-target effects are a known consideration for kinase inhibitors.[7][8] Here's how to approach this issue:
-
Known Off-Targets: this compound has been shown to inhibit ROCK-II with an IC50 value of 620 nM.[1][9] If your experimental model has active ROCK-II signaling, some of the observed phenotype could be attributed to the inhibition of this kinase. Consider using a more specific ROCK inhibitor as a control to differentiate the effects.
-
Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.
-
Control Experiments: To confirm that the observed phenotype is due to the inhibition of aPKCs, consider performing rescue experiments by overexpressing a drug-resistant mutant of PKCι or PKCζ, if available. Additionally, using a structurally different aPKC inhibitor can help validate that the observed effects are on-target.
Question 3: I am having trouble dissolving this compound.
Answer:
Solubility can be a challenge. For the free base form of this compound, a stock solution of up to 50 mg/mL can be prepared in DMSO with the aid of ultrasonication.[3] For the hydrochloride salt, it is soluble up to 100 mM in both water and DMSO.[5][6] If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can aid in dissolution.[1][10]
For in vivo studies, specific formulations are recommended to improve solubility.[1][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are the atypical Protein Kinase C (aPKC) isoenzymes, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[4][5] It has been shown to be more potent against PKCι.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound is an ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of aPKCs, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[11] Specifically, it displaces a crucial Asn-Phe-Asp motif within the adenosine-binding pocket.[1][10]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid compound should be stored at -20°C.[2][6] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[1] The hydrochloride salt form in solution has a shorter recommended storage time of 6 months at -80°C and 1 month at -20°C.[10]
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution in DMSO is a common starting point.[1] Ensure the compound is fully dissolved before making further dilutions into your experimental media.
Data Presentation
Table 1: IC50 Values for this compound
| Target Kinase | IC50 (nM) |
| PKCι (full-length) | 132[1][4][5][9][10] |
| PKCζ (full-length) | 639[1][4][5][9][10] |
| ROCK-II | 620[1][9] |
| PKCι (kinase domain) | 86[11] |
| PKCζ (kinase domain) | 450[11] |
Table 2: Solubility of this compound
| Form | Solvent | Maximum Concentration |
| Free Base | DMSO | ≥ 2.5 mg/mL (6.02 mM)[1] |
| Hydrochloride | Water | 100 mM[5][6] |
| Hydrochloride | DMSO | 100 mM[5][6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, and 2 mM DTT.
-
Prepare Kinase and Substrate: Dilute the target kinase (e.g., recombinant PKCι) and its specific substrate to the desired concentrations in the reaction buffer.
-
Prepare this compound Dilutions: Create a serial dilution of this compound from your DMSO stock solution. Include a DMSO-only control.
-
Initiate the Reaction: In a 96-well plate, combine the kinase, substrate, and this compound (or DMSO). Start the reaction by adding ATP (with [γ-32P]ATP for radiometric detection or unlabeled ATP for antibody-based detection).
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays or SDS-PAGE loading buffer for Western blotting).
-
Detection:
-
Radiometric: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure radioactivity using a scintillation counter.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement in Cells
This protocol can be used to determine if this compound is engaging its target in a cellular context.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known aPKC substrate (e.g., phospho-LLGL2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the bands corresponding to the phosphorylated substrate. Normalize these values to a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading. A decrease in the phospho-substrate signal with increasing concentrations of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action for this compound as an ATP-competitive inhibitor of aPKC.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
Caption: A decision tree for troubleshooting lack of kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. CRT 0066854 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. immune-system-research.com [immune-system-research.com]
Technical Support Center: Ensuring the Specificity of CRT0066854 in Cellular Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CRT0066854 in their cellular experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the on-target specificity of this potent and selective atypical Protein Kinase C (aPKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective inhibitor of the atypical Protein Kinase C (aPKC) isoenzymes, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding within the nucleotide-binding pocket of these kinases.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound acts as an ATP-competitive inhibitor.[1] It mimics both ATP and a key side chain within the aPKC nucleotide-binding cleft.[1] By occupying this site, it prevents the functional binding of ATP, thereby inhibiting the kinase activity of PKCι and PKCζ.[1] The inhibitor displaces a critical Asn-Phe-Asp motif that is part of the adenosine-binding pocket.[1][2][3]
Q3: What are the known off-targets for this compound?
A3: While this compound is highly selective for aPKCs, it has been shown to inhibit ROCK-II (Rho-associated protein kinase II) at concentrations similar to those required for PKCζ inhibition.[1][2][3] Researchers should consider this potential off-target effect in their experimental design and interpretation.
Q4: What are the expected phenotypic effects of this compound in cell-based assays?
A4: Inhibition of aPKC by this compound has been demonstrated to produce several cellular effects, including the inhibition of LLGL2 (lethal giant larvae 2) phosphorylation, restoration of polarized morphogenesis in dysplastic spheroids, decreased colony formation in cancer cell lines, and impeded directed cell migration.[1][2][3][4]
Kinase Inhibitor Specificity Data
The following table summarizes the in vitro potency of this compound against its primary targets and a known off-target.
| Kinase Target | IC50 (nM) | Notes |
| PKCι (full-length) | 132 | Primary Target |
| PKCι (kinase domain) | 86 | Primary Target |
| PKCζ (full-length) | 639 | Primary Target |
| PKCζ (kinase domain) | 450 | Primary Target |
| ROCK-II | 620 | Known Off-Target |
Data sourced from multiple references.[1][2][3]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results with this compound.
This guide will help you troubleshoot potential issues related to the specificity of this compound in your cellular experiments.
Step 1: Verify On-Target Engagement
Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended targets (PKCι/ζ) in your specific cellular system.
-
Recommended Action: Perform a dose-response experiment and measure the phosphorylation of a known downstream substrate of aPKC, such as LLGL2.[1][4] A reduction in the phosphorylation of the substrate with increasing concentrations of this compound indicates on-target activity.
Step 2: Consider Potential Off-Target Effects
If you have confirmed on-target engagement but are still observing unexpected phenotypes, consider the possibility of off-target effects, particularly the inhibition of ROCK-II.
-
Recommended Action:
-
Control Experiment: Use a structurally unrelated ROCK inhibitor to see if it phenocopies the effects observed with this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of aPKC to see if it can reverse the observed phenotype.
-
Lower Concentration: Use the lowest effective concentration of this compound that inhibits aPKC activity to minimize potential off-target effects.
-
Step 3: Rule Out Compound-Specific, Target-Independent Effects
It is possible that the observed phenotype is due to the chemical properties of the compound itself, independent of its kinase inhibitory activity.
-
Recommended Action: Use a structurally similar but inactive analog of this compound as a negative control in your experiments. If the inactive analog produces the same phenotype, the effect is likely independent of aPKC or ROCK-II inhibition.
Experimental Protocols
Western Blotting for aPKC Substrate Phosphorylation
Objective: To determine the in-cell potency of this compound by measuring the phosphorylation of a downstream aPKC substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of an aPKC substrate (e.g., phospho-LLGL2) and the total protein of the substrate. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data against the this compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to PKCι and/or PKCζ in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting for the presence of PKCι and PKCζ.
-
Data Analysis: Binding of this compound will stabilize PKCι/ζ, leading to a higher amount of the soluble protein at elevated temperatures compared to the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway of aPKC and the inhibitory action of this compound.
Caption: Experimental workflow for determining the in-cell potency of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide to aPKC Inhibitors: CRT0066854 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, have emerged as critical regulators in various cellular processes, including cell polarity, proliferation, and survival. Their dysregulation is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention. This guide provides a comprehensive comparison of CRT0066854, a potent aPKC inhibitor, with other notable aPKC inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential drug candidates.
Biochemical Potency and Selectivity
The efficacy and specificity of a kinase inhibitor are paramount. The following table summarizes the in vitro inhibitory activities of this compound and other aPKC inhibitors against their primary targets.
| Inhibitor | Target(s) | IC50 / Ki | Off-Target(s) | IC50 / Ki | Mechanism of Action |
| This compound | PKCι | 132 nM (IC50)[1] | ROCK-II | 620 nM (IC50)[1] | ATP-competitive |
| PKCζ | 639 nM (IC50)[1] | ||||
| ICA-1 | PKCι | 0.1 µM (IC50) | PKCζ | No significant inhibition | Substrate-competitive |
| Aurothiomalate | PKCι/Par6 | ~1 µM (IC50 for binding) | TrxR1, TrxR2 | Not specified | Targets PB1 domain |
| ACPD | PKCι, PKCζ | ~2.5 µM (IC50 in cell proliferation) | Not specified | Not specified | Binds catalytic domain |
| DNDA | PKCι, PKCζ | ~2.5 µM (IC50 in cell proliferation) | Not specified | Not specified | Binds catalytic domain |
| ZIP | PKCι | 1.43 µM (Ki) | Multiple PKC isoforms | Not specified | Pseudosubstrate inhibitor |
| PKCζ | 1.7 µM (Ki) |
Summary of Inhibitor Characteristics:
-
This compound demonstrates potent, ATP-competitive inhibition of both PKCι and PKCζ, with moderate selectivity over ROCK-II.[1]
-
ICA-1 is a highly selective inhibitor of PKCι, showing no significant activity against the closely related PKCζ. It functions through a substrate-competitive mechanism.
-
Aurothiomalate , a gold-containing compound, uniquely targets the PB1 domain of aPKCs, thereby disrupting their interaction with scaffolding proteins like Par6.[2] Its potency in cellular assays can vary significantly depending on the cell line.
-
ACPD and DNDA are inhibitors that bind to the catalytic domain of both PKCι and PKCζ.[3]
-
ZIP is a peptide-based pseudosubstrate inhibitor that shows nearly equal affinity for PKCι and PKCζ but may also interact with other PKC isoforms.[4]
Cellular Activity of aPKC Inhibitors
The translation of biochemical potency to cellular efficacy is a critical step in inhibitor validation. The following table highlights the effects of these inhibitors in various cell-based assays.
| Inhibitor | Cell Line(s) | Assay Type | Observed Effect | Concentration |
| This compound | HeLa | Colony Formation | Decreased colony formation | Not specified |
| NRK | Directed Migration | Impeded migration | Not specified | |
| ICA-1 | Neuroblastoma | Cell Proliferation | Reduced proliferation | 0.1 µM (IC50) |
| Aurothiomalate | Various Lung Cancer | Anchorage-independent growth | Inhibition of growth | ~300 nM to >100 µM (IC50) |
| ACPD | Melanoma | Cell Proliferation | Decreased proliferation | 2.5 µM |
| Invasion | Reduced invasion | 2.5 µM | ||
| DNDA | Melanoma | Cell Proliferation | Decreased proliferation | 2.5 µM |
| Invasion | Reduced invasion | 2.5 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
References
Comparison of CRT0066854 and GSK3235025 Binding Modes
An objective comparison of the binding modes of CRT0066854, a Protein Kinase C (PKC) inhibitor, and a representative Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, GSK3235025, is presented below. Initial searches for "RBT205" did not yield a specific PRMT5 inhibitor, suggesting a possible alternative name or internal code. Therefore, GSK3235025 (also known as EPZ015666), a well-characterized clinical-stage PRMT5 inhibitor, has been selected as a representative for this class of enzymes to facilitate a meaningful comparison.
This guide provides a detailed comparison of the binding mechanisms of two distinct enzyme inhibitors: this compound, which targets atypical Protein Kinase C (aPKC), and GSK3235025, which targets Protein Arginine Methyltransferase 5 (PRMT5). While both are inhibitors of enzymes involved in cellular signaling and gene regulation, they interact with their respective targets through different mechanisms.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of their respective primary targets by this compound and GSK3235025.
| Compound | Target | IC50 (nM) | Binding Mode |
| This compound | PKCι (full-length) | 132 | ATP-Competitive |
| PKCζ (full-length) | 639 | ATP-Competitive | |
| GSK3235025 | PRMT5 | 22 | Substrate-Competitive |
This compound: An Atypical PKC Inhibitor
This compound is a potent and selective inhibitor of the atypical PKC isoenzymes, specifically PKCι and PKCζ[1][2][3]. These kinases are crucial in regulating cell polarity and are considered targets in Ras-driven cancers[2].
Binding Mode and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of aPKCs[2][4]. Its mechanism is unique in that it mimics both ATP and a key residue within the ATP-binding cleft of the kinase[2]. The binding of this compound involves the displacement of a critical Asn-Phe-Asp (NFD) motif, which is part of the adenosine-binding pocket[1][2]. By occupying this site, this compound prevents the binding of ATP, thereby inhibiting the kinase activity of aPKC[2].
Experimental Protocols
Kinase Inhibition Assay: The inhibitory activity of this compound against PKCι and PKCζ is determined using a radiometric kinase assay. Full-length PKC enzymes are incubated with the inhibitor at various concentrations in the presence of a substrate peptide and [γ-³²P]ATP. The reaction is allowed to proceed for a specified time at 30°C and then stopped. The amount of ³²P incorporated into the substrate is quantified by scintillation counting to determine the IC50 value.
GSK3235025: A PRMT5 Inhibitor
GSK3235025 is a potent, selective, and orally bioavailable inhibitor of PRMT5. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in gene regulation and tumorigenesis.
Binding Mode and Mechanism of Action
GSK3235025 acts as a substrate-competitive inhibitor of PRMT5. It binds to the substrate-binding pocket of PRMT5, preventing the binding of protein substrates. This is distinct from inhibitors that compete with the S-adenosylmethionine (SAM) cofactor. The crystal structure of PRMT5 in complex with GSK3235025 reveals that the inhibitor occupies the site where the substrate arginine residue would normally bind.
Experimental Protocols
PRMT5 Enzymatic Assay: The potency of GSK3235025 is determined using a biochemical assay that measures the methyltransferase activity of the PRMT5/MEP50 complex. The assay typically uses a histone H4 peptide as a substrate and ³H-labeled SAM as the methyl donor. The reaction mixture, containing the PRMT5/MEP50 complex, the peptide substrate, ³H-SAM, and varying concentrations of the inhibitor, is incubated at room temperature. The reaction is then stopped, and the amount of ³H incorporated into the peptide is measured by scintillation counting to calculate the IC50 value.
Cellular Assay for PRMT5 Activity: The cellular activity of GSK3235025 is assessed by measuring the methylation of a known PRMT5 substrate, such as SmD3, in cells. Mantle cell lymphoma (MCL) cell lines are treated with different concentrations of GSK3235025. Following treatment, cell lysates are prepared, and the levels of symmetrically dimethylated SmD3 are quantified by western blotting using an antibody specific for the symmetrically dimethylated arginine modification.
Workflow for Inhibitor Characterization
The general workflow for characterizing enzyme inhibitors like this compound and GSK3235025 involves a series of in vitro and cellular assays.
Conclusion
This compound and GSK3235025 are potent inhibitors of two different classes of enzymes, aPKC and PRMT5, respectively. They exhibit distinct binding modes: this compound is an ATP-competitive inhibitor that binds to the kinase nucleotide-binding pocket, while GSK3235025 is a substrate-competitive inhibitor that occupies the substrate-binding site of the methyltransferase. This comparison highlights the diverse strategies employed in the design of specific enzyme inhibitors for therapeutic applications.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of CRT0066854: A Comparative Analysis Against Other Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the kinase inhibitor CRT0066854 demonstrates its high selectivity for atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, as well as Rho-associated coiled-coil containing protein kinase II (ROCK-II). This guide provides a detailed comparison of this compound's specificity against other known kinase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
This compound is a potent, ATP-competitive inhibitor with IC50 values of 132 nM for PKCι, 639 nM for PKCζ, and 620 nM for ROCK-II[1][2]. Its unique mechanism of action involves displacing a crucial Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases[1][2]. To objectively assess its specificity, this guide compares its performance with alternative inhibitors targeting similar pathways: ICA-1S for PKCι, ζ-Stat for PKCζ, and the well-characterized ROCK inhibitor, Y-27632.
Kinase Inhibition Profile: A Comparative Overview
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and its counterparts against their primary targets and a selection of other kinases. This data highlights the superior selectivity of this compound for its intended targets.
| Kinase Target | This compound (IC50 nM) | ICA-1S (Activity) | ζ-Stat (IC50 µM) | Y-27632 (Ki µM) |
| PKCι | 132[1] | Specific inhibitor[3] | >20 (13% inhibition at 20µM)[4] | - |
| PKCζ | 639[1] | No effect[3] | 5[4] | - |
| ROCK-II | 620[1] | - | - | - |
| p160ROCK | - | - | - | 0.14 |
| PKCα | No effect[5] | - | - | 26 |
| PKCε | 7210[5] | - | - | - |
| PKA | - | - | - | 25 |
| MLCK | - | - | - | >250 |
Caption: Comparative inhibition data of this compound and other kinase inhibitors.
Visualizing the Experimental Workflow
To ensure the accuracy and reproducibility of kinase inhibition profiling, a standardized experimental workflow is crucial. The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor like this compound.
Caption: Workflow for determining kinase inhibitor specificity.
Understanding the aPKC Signaling Pathway
This compound primarily targets the atypical PKC isoforms, which are key regulators of cell polarity, proliferation, and survival. The diagram below depicts a simplified signaling pathway involving aPKCs.
Caption: Simplified atypical PKC (aPKC) signaling pathway.
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinases, kinase-specific peptide substrates, [γ-³³P]ATP, kinase buffer, 96-well plates, and the test compound (e.g., this compound).
-
Procedure:
-
A serial dilution of the test compound is prepared.
-
The kinase, its specific substrate, and the compound are incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of a compound with its target kinase within a cellular context.
Methodology:
-
Reagents and Materials: Cell line of interest, cell culture medium, test compound, lysis buffer, and antibodies for Western blotting.
-
Procedure:
-
Cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting.
-
-
Data Analysis: The binding of the compound to the target kinase stabilizes the protein, resulting in a higher melting temperature. This is observed as a shift in the denaturation curve to higher temperatures in the compound-treated samples compared to the vehicle control.
This comprehensive guide underscores the high selectivity of this compound for aPKC and ROCK-II kinases, providing valuable data and protocols for researchers in the field of kinase drug discovery. The provided visualizations of the experimental workflow and the aPKC signaling pathway further aid in the understanding of its specificity and mechanism of action.
References
A Comparative Guide to the Efficacy of CRT0066854 and a Gold-Standard Alternative in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the atypical protein kinase C (aPKC) inhibitor, CRT0066854, with the established alternative, aurothiomalate (ATM). The data presented herein is designed to assist researchers in making informed decisions regarding the selection of aPKC inhibitors for their studies. This document summarizes key experimental data on the effects of these compounds on pancreatic and colon cancer cell lines and provides detailed protocols for the cited experiments.
Introduction to aPKC Inhibition
Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival. Their dysregulation is implicated in the development and progression of various cancers, making them attractive therapeutic targets. This compound is a potent and selective, ATP-competitive inhibitor of aPKC isoforms.[1] Aurothiomalate, a gold-containing compound, has also been shown to inhibit aPKC signaling. This guide presents a cross-validation of the effects of this compound and a comparative analysis with aurothiomalate in relevant cancer cell line models.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the effects of this compound and aurothiomalate on pancreatic and colon cancer cell lines.
Table 1: Inhibition of Anchorage-Independent Growth in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Inhibition of Colony Formation (%) |
| Panc-1 | Aurothiomalate | 10 | ~25% |
| 25 | ~50% | ||
| 50 | ~75% | ||
| MIA PaCa-2 | Aurothiomalate | 10 | ~30% |
| 25 | ~60% | ||
| 50 | ~85% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.[2]
Table 2: Inhibition of Cell Invasion in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Inhibition of Invasion (%) |
| Panc-1 | Aurothiomalate | 10 | ~20% |
| 25 | ~45% | ||
| 50 | ~70% | ||
| MIA PaCa-2 | Aurothiomalate | 10 | ~25% |
| 25 | ~55% | ||
| 50 | ~80% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.[2]
Note: Direct comparative data for this compound in the same experimental settings as aurothiomalate was not available in the public domain at the time of this publication. The provided data for aurothiomalate serves as a benchmark for aPKC inhibition in these cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: aPKC Signaling Pathway and Inhibition.
Caption: Cell Viability (MTT) Assay Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of aPKC inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Panc-1, MIA PaCa-2, HCT116, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and/or Aurothiomalate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound or aurothiomalate in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Colony Formation (Soft Agar) Assay
This assay measures the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Agar (bacteriological grade)
-
6-well plates
-
This compound and/or Aurothiomalate
Procedure:
-
Prepare Base Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Cell-Agar Layer: Create a single-cell suspension of the cancer cells. Prepare a 0.3% agar solution in complete growth medium and cool it to 40°C. Mix the cells with the 0.3% agar solution to a final concentration of 8,000 cells per well. Add the desired concentration of this compound or aurothiomalate.
-
Plate Cells: Gently pipette 1 mL of the cell-agar suspension on top of the solidified base agar layer in each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days, or until colonies are visible. Add 100 µL of complete growth medium to each well every 2-3 days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with a 0.005% crystal violet solution for 1 hour. Wash the wells with PBS and count the number of colonies (typically >50 cells) using a microscope.
-
Data Analysis: Calculate the percentage of colony formation in treated wells relative to the vehicle-treated control wells.
Conclusion
This guide provides a comparative overview of the aPKC inhibitor this compound and the alternative compound aurothiomalate. While direct comparative studies are limited, the available data on aurothiomalate in pancreatic cancer cell lines provide a valuable reference for the expected efficacy of aPKC inhibition. The detailed protocols provided herein will enable researchers to conduct their own cross-validation studies to determine the most suitable inhibitor for their specific research needs. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and other aPKC inhibitors across a broader range of cancer cell lines.
References
A Researcher's Guide to CRT0066854 as a Positive Control for PKC-ι Inhibition
For researchers, scientists, and drug development professionals, establishing robust and reliable experimental controls is paramount. In the study of Protein Kinase C-iota (PKC-ι), a critical enzyme implicated in various cellular processes including proliferation and oncogenesis, CRT0066854 has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound with other PKC-ι inhibitors, supported by experimental data and detailed protocols to facilitate its effective use as a positive control.
Introduction to this compound
This compound is a potent and selective inhibitor of the atypical Protein Kinase C (aPKC) isoforms, with a particular efficacy against PKC-ι.[1] As an ATP-competitive inhibitor, it functions by binding to the nucleotide-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. Its established mechanism of action and commercially availability make it a suitable positive control for experiments aimed at investigating PKC-ι signaling pathways and the effects of novel inhibitory compounds.
Comparative Analysis of PKC-ι Inhibitors
To provide a clear perspective on the utility of this compound, this section compares its performance against other known PKC-ι inhibitors. The data presented below is collated from various biochemical and cellular assays.
| Inhibitor | Target(s) | IC50 (PKC-ι) | IC50 (PKC-ζ) | Other Notable IC50s | Key Features |
| This compound | PKC-ι, PKC-ζ | 132 nM | 639 nM | ROCK-II: 620 nM | Potent, commercially available positive control. [1] |
| ICA-1 | PKC-ι | 100 nM | Not active | - | Highly selective for PKC-ι over PKC-ζ.[2][3][4] |
| Aurothiomalate | PKC-ι | ~300 nM - >100 µM (cell-dependent) | - | - | Inhibits by binding to the PB1 domain.[5][6] |
| ζ-Stat | PKC-ζ | >20 µM (13% inhibition at 20 µM) | 5 µM | - | Selective for PKC-ζ over PKC-ι.[2][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: PKC-ι signaling and inhibition by this compound.
Caption: Workflow for an in vitro PKC-ι kinase assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for biochemical and cell-based assays to assess PKC-ι inhibition, using this compound as a positive control.
Biochemical Kinase Assay for PKC-ι Inhibition
This protocol outlines an in vitro assay to measure the direct inhibitory effect of compounds on PKC-ι activity.
Materials:
-
Recombinant human PKC-ι enzyme
-
PKC-ι substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl2)[7]
-
This compound (positive control)
-
Test compounds
-
[γ-32P]ATP
-
P81 phosphocellulose paper[7]
-
0.75% Phosphoric acid[7]
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining the Kinase Assay Buffer, recombinant PKC-ι enzyme, and the substrate peptide in a microcentrifuge tube.
-
Add the desired concentration of this compound (e.g., 1 µM as a starting point) or the test compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[7]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[7]
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[7]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell-Based Assay for PKC-ι Activity
This protocol describes a method to assess the effect of inhibitors on PKC-ι activity within a cellular context by measuring the phosphorylation of a downstream target or observing a phenotypic change.
Materials:
-
Human cell line known to express PKC-ι (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
This compound (positive control)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against a known phosphorylated downstream target of PKC-ι, and a corresponding secondary antibody.
-
Western blotting reagents and equipment.
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the phosphorylated downstream target of PKC-ι.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of inhibition.
Conclusion
This compound serves as a robust and reliable positive control for in vitro and cell-based assays investigating PKC-ι inhibition. Its well-defined IC50 and ATP-competitive mechanism of action provide a solid benchmark for evaluating novel inhibitors. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently incorporate this compound into their experimental designs, leading to more accurate and reproducible findings in the pursuit of novel therapeutics targeting the PKC-ι signaling pathway.
References
- 1. Aurothiomalate sodium | PKC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Atypical Protein Kinase Cι Expression and Aurothiomalate Sensitivity in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Confirming the On-Target Effects of CRT0066854 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted cancer therapy, validating the on-target effects of small molecule inhibitors is a critical step to ensure that the observed biological outcomes are a direct consequence of engaging the intended molecular target. This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of CRT0066854, a potent inhibitor of atypical Protein Kinase C (aPKC) isoforms: chemical inhibition using the compound itself and genetic knockdown using small interfering RNA (siRNA).
This compound is a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). These kinases are crucial regulators of cell polarity, proliferation, and survival, and their dysregulation has been implicated in various cancers. This guide will objectively compare the performance of this compound with siRNA-mediated knockdown of PKCι and PKCζ, providing supporting experimental data and detailed protocols to aid researchers in designing and interpreting their target validation studies.
Comparative Analysis: this compound vs. aPKC siRNA
The following tables summarize the key characteristics and reported effects of this compound and siRNA targeting aPKC isoforms. It is important to note that the data presented here are compiled from various studies and a direct head-to-head comparison in the same experimental system is not yet available in the published literature.
Table 1: Mechanism of Action and Specificity
| Feature | This compound | aPKC siRNA (PKCι & PKCζ) |
| Mechanism | ATP-competitive kinase inhibitor | Post-transcriptional gene silencing via mRNA degradation |
| Primary Targets | PKCι and PKCζ | Specific mRNA transcripts of PKCι and PKCζ |
| Mode of Action | Reversible binding to the ATP pocket | Sequence-specific mRNA cleavage |
| Potential Off-Targets | Other kinases at higher concentrations | Other mRNAs with sequence homology (seed region matches) |
Table 2: Quantitative Performance Data
| Parameter | This compound | aPKC siRNA |
| Potency (IC50) | PKCι: ~86-132 nM PKCζ: ~450-639 nM | Not applicable |
| Efficiency | Dependent on cell permeability and target engagement | Typically >70% knockdown of target protein expression |
| Duration of Effect | Dependent on compound half-life and cellular washout | Typically 48-96 hours, dependent on cell division rate |
Table 3: Reported Phenotypic Effects in Cancer Cells
| Phenotypic Effect | This compound | aPKC siRNA (PKCι and/or PKCζ knockdown) |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines | Inhibition of proliferation in various cancer cell lines[1][2] |
| Cell Migration | Inhibition of migration[3] | Inhibition of migration[3][4] |
| Cell Invasion | Inhibition of invasion | Inhibition of invasion[1][4] |
| Apoptosis | Can induce apoptosis in some cancer cell lines | Can sensitize cancer cells to apoptosis-inducing agents |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the on-target effects of this compound and aPKC siRNA.
siRNA-Mediated Knockdown of aPKC
Objective: To specifically reduce the expression of PKCι and PKCζ proteins in cultured cells.
Materials:
-
siRNA duplexes targeting human PKCι (PRKCI) and PKCζ (PRKCZ) (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well tissue culture plates
-
Cells to be transfected (e.g., human cancer cell line)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For a 6-well plate, this is typically 1-2.5 x 10^5 cells per well in 2 mL of antibiotic-free normal growth medium.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 10-30 pmol of siRNA (for PKCι, PKCζ, or scrambled control) into 100 µL of Opti-MEM I Medium. Gently mix.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells at the end of the incubation period to assess protein knockdown by Western blotting.
Western Blotting for aPKC Knockdown and Downstream Signaling
Objective: To quantify the reduction in PKCι and PKCζ protein levels and assess the impact on downstream signaling pathways.
Materials:
-
Transfected and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PKCι, anti-PKCζ, anti-phospho-downstream target (e.g., p-MARCKS), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of PKCι and PKCζ to the loading control (GAPDH).
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To compare the effects of this compound and aPKC siRNA on cell viability and proliferation.
Materials:
-
Cells treated with this compound (various concentrations) or transfected with aPKC siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Treatment:
-
For this compound: Seed cells in a 96-well plate. After 24 hours, treat with a range of concentrations of this compound or vehicle control.
-
For siRNA: Seed cells in a 96-well plate 24 hours after transfection with aPKC siRNA or scrambled control.
-
-
Incubation: Incubate the plates for 24-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: A simplified diagram of the aPKC signaling pathway and points of intervention.
Caption: Experimental workflow for validating the on-target effects of this compound using siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of breast cancer cell growth and migration through siRNA-mediated modulation of circ_0009910/miR-145-5p/MUC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
CRT0066854: A Comparative Analysis of In Vitro Efficacy with an Outlook on In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro efficacy of CRT0066854, a potent and selective inhibitor of atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ. While extensive in vitro data highlights its potential as a targeted therapeutic agent, a notable gap exists in the publicly available literature regarding its in vivo efficacy. This document summarizes the existing in vitro findings, details the experimental protocols utilized in these foundational studies, and offers a perspective on the potential translation of these results to in vivo systems.
In Vitro Efficacy of this compound
This compound has demonstrated significant and selective inhibitory activity against the atypical PKC isoforms PKCι and PKCζ in various in vitro assays. Its mechanism of action involves competitive inhibition at the ATP-binding site, leading to the modulation of downstream signaling pathways crucial for cell polarity, proliferation, and migration.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| Full-length PKCι | 132 | Biochemical Kinase Assay | [1] |
| Full-length PKCζ | 639 | Biochemical Kinase Assay | [1] |
| ROCK-II | 620 | Biochemical Kinase Assay | [1] |
Table 1: Inhibitory Activity of this compound against Purified Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of this compound for atypical PKC isoforms over the related kinase ROCK-II.
| Cell Line | Effect | Concentration (µM) | Duration | Reference |
| H-Ras transformed MDCK cells | Restoration of polarized morphogenesis in 3D spheroids | 0.2 - 1.2 | 6 days | [2] |
| HeLa cells | Decreased colony formation | Not specified | Not specified | [3] |
| NRK cells | Impeded directed cell migration | Not specified | Not specified | [3] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines. This table highlights the phenotypic consequences of aPKC inhibition by this compound in different cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key in vitro experiments performed with this compound.
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified protein kinases.
Protocol:
-
Recombinant full-length human PKCι, PKCζ, and ROCK-II kinases were used.
-
Kinase activity was measured using a radiometric filter binding assay with [γ-³²P]ATP.
-
A substrate peptide, the Crosstide (GRPRTSSFAEG), was used for the PKC isoforms.
-
Reactions were carried out in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.
-
This compound was serially diluted in DMSO and added to the reaction mixture.
-
The reactions were incubated for 30 minutes at 30°C and then stopped by the addition of 30% acetic acid.
-
The reaction mixtures were spotted onto P81 phosphocellulose paper, washed, and the radioactivity was quantified by scintillation counting.
-
IC50 values were calculated from the dose-response curves using non-linear regression analysis.[1]
3D Spheroid Morphogenesis Assay
Objective: To assess the effect of this compound on the polarized morphogenesis of epithelial cells grown in a 3D culture.
Protocol:
-
Madin-Darby canine kidney (MDCK) cells stably expressing H-RasV12 were used.
-
A single-cell suspension was prepared and mixed with Matrigel.
-
The cell-Matrigel mixture was plated in 8-well chamber slides and allowed to solidify.
-
Culture medium containing a range of concentrations of this compound (0.2, 0.4, 0.8, and 1.2 µM) or vehicle (DMSO) was added.
-
The spheroids were cultured for 6 days, with the medium and compound being replenished every 2 days.
-
After 6 days, the spheroids were fixed with 4% paraformaldehyde.
-
The morphology of the spheroids was analyzed by phase-contrast microscopy to assess the restoration of a polarized, single-lumen structure from the dysplastic, multi-lumen phenotype induced by H-Ras.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes described, the following diagrams were generated using Graphviz.
Caption: aPKC Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound.
In Vivo Efficacy: A Literature Gap
Despite the compelling in vitro data, a thorough search of the scientific literature did not yield any studies detailing the in vivo efficacy of this compound in animal models. The original research describing the compound suggests its potential as a tool for in vivo studies, but subsequent publications demonstrating such applications could not be identified.[1] This absence of in vivo data prevents a direct comparison of the compound's efficacy between in vitro and in vivo settings.
Discussion and Future Outlook
The in vitro studies of this compound provide a strong rationale for its investigation in in vivo cancer models. The compound's ability to selectively inhibit aPKC isoforms at nanomolar concentrations and to reverse oncogenic phenotypes in 3D cell culture models is promising.[1][2] Specifically, its effectiveness in restoring normal morphogenesis in H-Ras-driven cancer cell spheroids suggests potential therapeutic value in Ras-mutant tumors, which are notoriously difficult to treat.[2]
The translation of these in vitro findings to in vivo efficacy is a critical next step. Key considerations for future in vivo studies would include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential. Establishing a relationship between the administered dose, the resulting concentration in the tumor tissue, and the inhibition of the aPKC pathway will be crucial for designing effective treatment regimens.
-
Animal Models: The selection of appropriate animal models is paramount. Xenograft models using human cancer cell lines with known aPKC dependency or Ras mutations would be a logical starting point. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors driven by Ras mutations would provide a more physiologically relevant context to evaluate the therapeutic potential of this compound.
-
Toxicity and Tolerability: A comprehensive assessment of the on-target and off-target toxicities of this compound will be necessary to determine its therapeutic window.
While the current lack of in vivo data is a significant limitation, the robust in vitro evidence strongly supports the continued investigation of this compound and other selective aPKC inhibitors as potential anticancer agents. Further research is warranted to bridge the gap between the promising in vitro results and the potential for clinical application.
References
A Head-to-Head Comparison: The Atypical PKC Inhibitor CRT0066854 Versus Pan-PKC Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the nuanced targeting of protein kinase C (PKC) isoforms presents a critical avenue in the development of novel cancer therapeutics. This guide provides a detailed comparison of CRT0066854, a selective inhibitor of atypical PKC (aPKC) isoforms, and established pan-PKC inhibitors, with a focus on their mechanisms of action, anti-cancer effects, and the experimental frameworks used to evaluate them.
This comparative analysis consolidates available data to aid in the strategic selection of PKC inhibitors for cancer studies. We will delve into the specifics of this compound's targeted approach against PKCι and PKCζ, and contrast this with the broader activity profile of pan-PKC inhibitors like Enzastaurin and Sotrastaurin.
Mechanism of Action: A Tale of Two Strategies
This compound represents a targeted approach, specifically inhibiting the atypical PKC isoforms PKCι and PKCζ. It functions as an ATP-competitive inhibitor, uniquely displacing a crucial Asn-Phe-Asp motif within the adenosine-binding pocket of these atypical kinases.[1][2] This selective inhibition is a key differentiator from pan-PKC inhibitors, which target a wider range of PKC isoforms.
Pan-PKC inhibitors, such as Enzastaurin and Sotrastaurin, exhibit a broader spectrum of activity, inhibiting conventional (cPKC) and novel (nPKC) isoforms in addition to, in some cases, atypical isoforms. Enzastaurin, for instance, is a potent and selective inhibitor of PKCβ.[3] Sotrastaurin demonstrates potent inhibition of PKCθ, with activity against other isoforms as well.[4] This broad-spectrum inhibition can impact a wider array of cellular signaling pathways.
In Vitro Efficacy: A Comparative Overview
The following tables summarize the available quantitative data on the in vitro activity of this compound and the pan-PKC inhibitors Enzastaurin and Sotrastaurin.
Table 1: Inhibitory Activity against PKC Isoforms
| Compound | Target PKC Isoforms | IC50 (nM) |
| This compound | PKCι (full-length) | 132[1][2] |
| PKCζ (full-length) | 639[1][2] | |
| Enzastaurin | PKCβ | 6[5][6] |
| PKCα | 39[6] | |
| PKCγ | 83[6] | |
| PKCε | 110[6] | |
| Sotrastaurin | PKCθ | 0.22 (Ki)[4] |
| PKCα | 0.95 (Ki) | |
| PKCβ | 0.64 (Ki) |
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | Quantitative Data |
| This compound | HeLa | Colony Formation | Decreased colony formation | Data not available |
| H-Ras spheroids | Morphogenesis | Restored polarized morphogenesis | Data not available | |
| Enzastaurin | Multiple Myeloma cell lines (MM.1S, MM.1R, RPMI 8226, etc.) | Growth Inhibition | Dose-dependent inhibition of growth | IC50: 0.6-1.6 µM[7] |
| Transitional Carcinoma (5637, TCC-SUP) | Cell Viability (MTT) | Reduced cell viability | IC50: ~1 µM[8] | |
| Cutaneous T-cell Lymphoma (HuT-78, HH) | Apoptosis (Annexin V) | Increased apoptosis | Not specified[4] | |
| Glioma (LNT-229, T98G) | Apoptosis | Induced apoptosis | Not specified[8] | |
| Sotrastaurin | Diffuse Large B-cell Lymphoma (OCI-LY8, SUDHL-4) | Cell Proliferation & Apoptosis | Inhibited proliferation, induced apoptosis | Dose- and time-dependent |
Signaling Pathways and Cellular Processes
The differential targeting of PKC isoforms by this compound and pan-PKC inhibitors leads to distinct effects on downstream signaling pathways and cellular processes.
This compound and Atypical PKC Signaling
This compound's inhibition of aPKCs, particularly PKCι, which is considered a bona fide oncogene, disrupts signaling pathways crucial for cancer cell survival, proliferation, and maintenance of a transformed phenotype.[2] A key downstream effect of this compound is the inhibition of LLGL2 phosphorylation, a process involved in the regulation of cell polarity.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Inhibition of glycogen synthase kinase-3 increases the cytotoxicity of enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zora.uzh.ch [zora.uzh.ch]
Safety Operating Guide
Navigating the Safe Disposal and Handling of CRT0066854: A Comprehensive Guide for Researchers
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and experimental integrity. This document provides essential logistical and safety information for CRT0066854, a potent and selective inhibitor of the atypical protein kinase C (aPKC) isoforms PKCι and PKCζ.
This compound is a valuable tool in cancer research, known for its ability to decrease colony formation in HeLa cells and restore polarized morphogenesis in oncogenic epithelial spheroids.[1] Understanding its properties and the signaling pathways it affects is crucial for its effective and safe use.
Chemical and Physical Properties
A clear understanding of the physical and chemical characteristics of this compound is the first step in ensuring safe handling.
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₅S |
| Molecular Weight | 415.6 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Storage | Store at -20°C |
Proper Disposal Procedures for this compound
According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is classified as "Not a hazardous substance or mixture."[2] However, it is imperative to follow standard laboratory safety protocols and local regulations for the disposal of all chemical waste.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer before handling and disposal. While one supplier classifies it as non-hazardous, other suppliers' assessments may vary.
-
Small Quantities: For small residual quantities, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and labware, should be considered chemical waste and disposed of accordingly.
-
Local Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in regular trash.[2] Prevent the substance from entering drains, water courses, or the soil.[2]
Signaling Pathway Inhibition by this compound
This compound selectively inhibits the atypical PKC isoforms PKCι and PKCζ.[3] These kinases are key components of signaling pathways that regulate cell proliferation, polarity, and survival. The inhibition of these pathways is the basis for the compound's anti-cancer properties.
Inhibitory action of this compound on PKCι and PKCζ signaling pathways.
Experimental Protocol: Colony Formation Assay with HeLa Cells
The following is a generalized protocol for a colony formation assay using HeLa cells to assess the inhibitory effect of this compound. Researchers should optimize concentrations and incubation times based on their specific experimental goals.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed a low density of cells (e.g., 500 cells/well) into 6-well plates containing complete culture medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range, based on published data, is 0.1 µM to 5 µM.[3]
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Replace the medium with fresh treatment or control medium every 2-3 days.
-
-
Fixation and Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding the fixing solution to each well and incubating for 10-15 minutes.
-
Remove the fixing solution and allow the plates to air dry.
-
Stain the colonies by adding the crystal violet solution to each well and incubating for 10-20 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
The plating efficiency and surviving fraction can be calculated to determine the effect of this compound on colony formation.
-
Workflow for a colony formation assay with this compound.
References
Personal protective equipment for handling CRT0066854
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of CRT0066854, a potent and selective inhibitor of atypical Protein Kinase C (PKC) isoenzymes. Given the nature of this compound, adherence to strict laboratory safety protocols is essential to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE) and Safe Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, small molecule kinase inhibitors.
Always handle this compound within a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the solid compound to prevent inhalation of powder. Not typically required when handling solutions in a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Weighing (Solid Form) :
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, calibrated analytical balance.
-
Handle the container with care to minimize the generation of dust.
-
Use anti-static weighing dishes.
-
-
Solution Preparation :
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating to dissolve.
-
-
Post-Handling :
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
Personal Decontamination :
-
Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, lab coat, inner gloves).
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and bench paper, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway Inhibition by this compound
The diagram below illustrates a simplified Protein Kinase C (PKC) signaling pathway, highlighting the point of inhibition by this compound. PKC enzymes are key components of signal transduction cascades that regulate a variety of cellular processes.
Caption: Simplified PKC signaling pathway with this compound inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
